Dasabuvir sodium
Description
Properties
CAS No. |
1132940-11-4 |
|---|---|
Molecular Formula |
C26H26N3NaO5S |
Molecular Weight |
515.6 g/mol |
IUPAC Name |
sodium N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-3-id-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide |
InChI |
InChI=1S/C26H27N3O5S.Na/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18;/h6-15,28H,1-5H3,(H,27,30,31);/q;+1/p-1 |
InChI Key |
XHGMJAKIIJSQMF-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)[N-]C4=O.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of a Hepatitis C Inhibitor: A Technical Guide to the Discovery and Synthesis of Dasabuvir Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dasabuvir sodium, a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, represents a significant advancement in the treatment of chronic HCV infection. Developed by AbbVie, this direct-acting antiviral agent, formerly known as ABT-333, is a key component of combination therapies that have revolutionized HCV treatment, offering high cure rates for patients with genotype 1 infection. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and synthetic process of this compound, intended for professionals in the field of drug development and virology.
Discovery and Mechanism of Action
The discovery of Dasabuvir was the culmination of extensive research efforts aimed at identifying non-nucleoside inhibitors (NNIs) of the HCV NS5B polymerase, an enzyme critical for viral replication.[1] Unlike nucleoside inhibitors that compete with natural substrates for the enzyme's active site, NNIs bind to allosteric sites, inducing conformational changes that inhibit polymerase activity.[2][3]
Dasabuvir specifically targets the "palm" domain of the NS5B polymerase, an allosteric binding site distinct from the catalytic center.[3][4][5] This binding induces a conformational change that renders the polymerase unable to elongate the viral RNA strand, effectively halting viral replication.[3][4] This targeted mechanism of action contributes to its high potency against HCV genotype 1. However, the binding site is poorly conserved across different HCV genotypes, which limits the cross-genotypic activity of Dasabuvir.[3][4]
Signaling Pathway of HCV NS5B Polymerase Inhibition by Dasabuvir
Caption: Mechanism of Dasabuvir's inhibition of HCV NS5B polymerase.
Synthesis Process
The chemical synthesis of Dasabuvir has been a subject of significant process development to enable large-scale manufacturing. The core structure of Dasabuvir is a complex assembly of a pyrimidinone ring, a substituted phenyl group, and a naphthalenyl sulfonamide moiety. A convergent and highly efficient synthesis was developed by AbbVie, which involved novel metal-catalyzed coupling reactions.[4]
A key publication in the Journal of Organic Chemistry details the discovery and development of these critical reactions.[4] One such innovation was a copper-catalyzed coupling of uracil with aryl iodides. Another significant development was a palladium-catalyzed sulfonamidation of an aryl nonaflate.[4] These advancements allowed for a more efficient and convergent synthesis, which also reduced the presence of mutagenic impurities.[4] Several patents assigned to AbbVie Inc. further detail various synthetic routes and intermediates.[2][6]
Retrosynthetic Analysis and Key Reactions
A retrosynthetic analysis of Dasabuvir reveals three key fragments that are coupled in the final stages of the synthesis: the pyrimidinone-phenyl component, the naphthalenyl amine, and the methylsulfonyl group. The crucial bond formations are the C-N bond between the pyrimidinone and the phenyl ring, and the sulfonamide linkage.
Caption: A simplified workflow of the convergent synthesis of Dasabuvir.
Quantitative Data
The in vitro activity and clinical efficacy of Dasabuvir have been extensively characterized.
Table 1: In Vitro Activity of Dasabuvir against HCV Genotype 1
| Assay Type | HCV Genotype/Strain | IC50 / EC50 (nM) | Reference |
| Polymerase Enzymatic Assay | Genotype 1a (H77) | 7.7 | [7] |
| Genotype 1b (Con1) | 1.8 | [7] | |
| Clinical Isolates (Genotype 1) | 2.2 - 10.7 | [7] | |
| HCV Replicon Cell Culture Assay | Genotype 1a (H77) | 7.7 | [7] |
| Genotype 1b (Con1) | 1.8 | [7] | |
| Genotype 1a (H77) in 40% human plasma | 99 | [7] | |
| Genotype 1b (Con1) in 40% human plasma | 21 | [7] |
Table 2: Clinical Efficacy of Dasabuvir-Containing Regimens (Sustained Virologic Response at 12 weeks post-treatment, SVR12)
| Clinical Trial | Patient Population | Treatment Regimen | SVR12 Rate (%) | Reference |
| SAPPHIRE-II | Genotype 1, treatment-experienced | Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir + Ribavirin | 96.3 | [2] |
| TURQUOISE-III | Genotype 1b with compensated cirrhosis | Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir (without Ribavirin) | 100 | [8] |
| Pooled Analysis (12 trials) | Genotype 1, including those on opioid substitution therapy | Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir ± Ribavirin | 94 | [9] |
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
This biochemical assay is fundamental to determining the direct inhibitory activity of a compound against the purified viral polymerase.
Methodology: [7]
-
Enzyme Preparation: Recombinant HCV NS5B polymerase (e.g., from genotype 1a or 1b) is expressed and purified. The enzyme typically contains the first 570 amino acids of the native protein with a purification tag (e.g., a six-histidine tag).
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., 20 mM HEPES, pH 7.5), MgCl₂, DTT, and a synthetic RNA template with a complementary primer.
-
Inhibitor Incubation: Dasabuvir, at various concentrations, is pre-incubated with the NS5B polymerase for a defined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiation of Polymerization: The polymerization reaction is initiated by the addition of a mixture of ribonucleoside triphosphates (NTPs), including a radiolabeled nucleotide (e.g., [α-³³P]GTP or [³H]UTP).
-
Reaction Incubation: The reaction is allowed to proceed for a set time (e.g., 1-2 hours) at an optimal temperature (e.g., 30°C).
-
Quenching and Detection: The reaction is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA is then captured (e.g., on a filter membrane) and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each Dasabuvir concentration is calculated relative to a no-inhibitor control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
HCV Replicon Cell Culture Assay
This cell-based assay assesses the ability of a compound to inhibit HCV RNA replication within a cellular context.
-
Cell Line: A human hepatoma cell line (e.g., Huh-7) that is stably transfected with a subgenomic HCV replicon is used. The replicon RNA contains the HCV non-structural proteins (NS3 to NS5B) required for replication, along with a selectable marker (e.g., neomycin phosphotransferase, conferring resistance to G418) and a reporter gene (e.g., luciferase).
-
Cell Plating: The replicon-containing cells are seeded into multi-well plates.
-
Compound Treatment: The cells are treated with various concentrations of Dasabuvir. A vehicle control (e.g., DMSO) and a positive control inhibitor are included.
-
Incubation: The treated cells are incubated for a period that allows for multiple rounds of RNA replication (e.g., 48-72 hours).
-
Quantification of Replication: The level of HCV RNA replication is determined by measuring the reporter gene activity (e.g., luciferase assay) or by quantifying HCV RNA levels using real-time RT-PCR.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to determine the concentration of Dasabuvir that is toxic to the host cells (CC50).
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, is calculated from the dose-response curve. The selectivity index (SI) is determined as the ratio of CC50 to EC50.
Caption: A generalized workflow for the in vitro evaluation of Dasabuvir.
Conclusion
This compound stands as a testament to the power of targeted drug discovery and innovative synthetic chemistry. Its journey from a lead compound to a cornerstone of modern HCV therapy highlights the importance of understanding viral enzymology, developing robust screening assays, and optimizing complex chemical syntheses. This technical guide has provided a comprehensive overview of these critical aspects, offering valuable insights for researchers and professionals dedicated to the ongoing fight against viral diseases.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. medkoo.com [medkoo.com]
- 3. orcid.org [orcid.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.who.int [cdn.who.int]
- 7. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA Grants Priority Review to AbbVie for Supplemental New Drug Application for VIEKIRA PAK® (ombitasvir, paritaprevir, ritonavir tablets; dasabuvir tablets) without Ribavirin in Genotype 1b Chronic Hepatitis C Virus Patients with Compensated Cirrhosis [prnewswire.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
Dasabuvir Sodium: A Technical Overview of Chemical Identifiers
Dasabuvir sodium is an antiviral agent used in combination with other drugs for the treatment of chronic hepatitis C virus (HCV) infection.[1] As a non-nucleoside inhibitor of the HCV NS5B polymerase, it plays a crucial role in preventing viral RNA replication.[2] This guide provides the definitive IUPAC nomenclature and CAS Registry Number for this compound, essential information for researchers, scientists, and professionals in drug development.
Chemical Identification
The precise identification of chemical compounds is fundamental in scientific research and development. The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | sodium;N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-3-id-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide[3] |
| CAS Registry Number | 1132940-11-4[1][2][3][4] |
Experimental Protocols and Visualization
The determination of IUPAC nomenclature and the assignment of a CAS Registry Number are processes based on established rules of chemical nomenclature and database registration, respectively. They do not involve experimental protocols or biological signaling pathways. Therefore, detailed methodologies for experiments and visual diagrams of pathways are not applicable to the scope of this particular technical guide.
References
Solubility Profile of Dasabuvir Sodium: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility profile of dasabuvir sodium, a key component in the treatment of chronic hepatitis C virus (HCV) infection. Dasabuvir is a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase. Understanding its solubility in various research solvents is critical for drug development professionals, scientists, and researchers in the fields of pharmacology, medicinal chemistry, and formulation science. This document outlines the aqueous and organic solubility of dasabuvir and its sodium salt, details experimental protocols for solubility determination, and provides a visual workflow for these procedures.
Core Data Presentation: Solubility of Dasabuvir and this compound
The solubility of dasabuvir is a crucial factor influencing its bioavailability and formulation development. Dasabuvir free acid is characterized as a Biopharmaceutics Classification System (BCS) Class II compound, indicating low solubility and high permeability.[1] To overcome the challenge of its exceedingly low aqueous solubility, the monosodium monohydrate salt was developed, which significantly enhances its dissolution and oral absorption.[2]
Below is a summary of the available solubility data for both dasabuvir and its sodium salt in various solvents.
| Solvent System | Form | Temperature (°C) | Solubility | Citation |
| Aqueous Media | ||||
| Aqueous Buffer (pH 1-6.8) | Free Acid | 25 | ≤0.127 µg/mL | [2][3] |
| Water | Sodium Monohydrate | Not Specified | Slightly Soluble | [4] |
| Aqueous Buffer (pH 1-11) | Sodium Monohydrate | Not Specified | 0.0001 - 1 mg/mL | [1] |
| Water (Predicted) | Sodium Monohydrate | Not Specified | 0.00119 mg/mL | [5] |
| Organic Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | Sodium | Not Specified | 10 mM (~5.16 mg/mL) | [6] |
| Methanol | Sodium Monohydrate | Not Specified | Very Slightly Soluble | [4] |
| Isopropyl Alcohol | Sodium Monohydrate | Not Specified | Very Slightly Soluble | [4] |
| Ethanol | Free Acid | Not Specified | Insoluble | |
| Ethanol | Sodium Monohydrate | Not Specified | Data Not Available | |
| Acetonitrile | Sodium Monohydrate | Not Specified | Data Not Available | |
| Acetone | Sodium Monohydrate | Not Specified | Data Not Available |
Experimental Protocols: Solubility Determination
The determination of a drug's solubility is a fundamental aspect of its physicochemical characterization. The shake-flask method is a widely accepted technique for measuring equilibrium solubility.
Shake-Flask Method for Equilibrium Solubility Determination
This protocol is a standard method for determining the thermodynamic solubility of a compound.
1. Materials:
-
This compound powder
-
Selected solvent (e.g., phosphate buffer at a specific pH, organic solvent)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Analytical balance
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration is no longer increasing).
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
-
Analysis:
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, typically HPLC.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Dilute the filtered sample with the mobile phase if necessary to fall within the linear range of the calibration curve.
-
The measured concentration of the saturated solution represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
As dasabuvir is a direct-acting antiviral that targets the HCV NS5B polymerase, a signaling pathway diagram is not applicable to its mechanism of action. The provided workflow diagram offers a more relevant visualization for researchers working with this compound.
References
An In-depth Technical Guide to the Early-Stage Preclinical Research of Dasabuvir Sodium
Introduction
Dasabuvir sodium is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Developed as a direct-acting antiviral (DAA), it is a critical component of combination therapies aimed at treating chronic HCV infection, particularly genotype 1.[3][4] Dasabuvir's mechanism involves allosteric inhibition of the viral polymerase, an enzyme essential for the replication of the viral genome.[2][3] This technical guide provides a comprehensive overview of the early-stage preclinical research on Dasabuvir, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism and workflows for researchers, scientists, and drug development professionals.
Mechanism of Action
Dasabuvir functions by binding to a distinct allosteric site within the palm domain of the HCV NS5B polymerase, referred to as the palm I site.[3][5][6] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, Dasabuvir's binding induces a conformational change in the polymerase.[3][6] This structural alteration renders the enzyme incapable of elongating the viral RNA strand, thereby halting the replication process.[3][6][7] This non-nucleoside inhibitory action is highly specific to HCV polymerase, with minimal activity against human polymerases.[1][5] However, the binding site is not highly conserved across different HCV genotypes, which restricts Dasabuvir's potent activity primarily to genotype 1.[3][4][6]
Quantitative Preclinical Data
The antiviral potency and selectivity of Dasabuvir have been quantified through a series of in vitro assays.
This table summarizes the 50% inhibitory concentration (IC50) of Dasabuvir against recombinant NS5B polymerase enzymes from various HCV strains.
| Enzyme Source (Genotype/Strain) | IC50 (nM) | Selectivity vs. Human Polymerases |
| Genotype 1a/1b Clinical Isolates | 2.2 - 10.7[1][5] | >7,000-fold[1][5] |
This table details the 50% effective concentration (EC50) of Dasabuvir required to inhibit HCV RNA replication in cell culture models.
| Replicon (Genotype/Strain) | Condition | EC50 (nM) |
| Genotype 1a (H77) | Standard Culture | 7.7[1][3][5] |
| Genotype 1b (Con1) | Standard Culture | 1.8[1][3][5] |
| Genotype 1a (H77) | 40% Human Plasma | 99[1][5] |
| Genotype 1b (Con1) | 40% Human Plasma | 21[1][5] |
| Genotype 1 Clinical Isolates (n=22) | Chimeric Replicons | 0.15 - 8.57[5] |
| Genotype 1a Isolate Panel | Median Value | 0.6 (Range: 0.4 - 2.1)[8] |
| Genotype 1b Isolate Panel | Median Value | 0.3 (Range: 0.2 - 2.0)[8] |
This table shows the cytotoxic concentration and the resulting therapeutic index, indicating the drug's selectivity for viral targets over host cells.
| Parameter | Value |
| 50% Cytotoxic Concentration (CC50) | 10,360 nM[1] |
| Therapeutic Index (CC50 / EC50) | >1,345[1] |
Preclinical Pharmacokinetics Profile
Pharmacokinetic studies provide insight into the absorption, distribution, metabolism, and excretion (ADME) of Dasabuvir.
| Parameter | Observation |
| Absorption | Peak plasma concentration reached in ~4 hours.[3] Absolute bioavailability is approximately 70%.[3][6] Administration with food is recommended to maximize absorption.[9] |
| Distribution | Volume of distribution at steady state is 149 liters.[3][6] |
| Protein Binding | >99.5% bound to human plasma proteins.[3] |
| Metabolism | Primarily metabolized by cytochrome P450 enzyme CYP2C8, with a minor role for CYP3A.[3][8][9] The major M1 metabolite retains antiviral activity.[9] |
| Excretion | Primarily eliminated in feces (94.4%), with minimal urinary excretion (2%).[3][6] |
| Half-life | Terminal elimination half-life is approximately 5.5 to 8 hours.[3][9] |
In Vitro Resistance Profile
The development of resistance is a key consideration for antiviral agents. Preclinical studies have identified specific mutations that confer resistance to Dasabuvir.
Mutations are located in the palm I binding site of the NS5B polymerase.
| Genotype | Mutation |
| Genotype 1a | C316Y, S556G[10] |
| Genotype 1b | C316Y, M414T[10] |
| Genotype 1 (General) | Y448C, Y448H[5] |
| Genotype 1b (Polymorphism) | C316N (confers 5-fold resistance)[1] |
Importantly, Dasabuvir maintains its activity against replicons carrying mutations that confer resistance to other classes of polymerase inhibitors, such as the S282T variant in the nucleoside active site and various mutations in the thumb domain (M423T, P495A/S, V499A).[5]
Key Experimental Protocols
The following sections outline the methodologies for the pivotal preclinical experiments.
This assay directly measures the inhibitory effect of Dasabuvir on the enzymatic activity of the HCV polymerase.
-
Principle: To quantify the synthesis of RNA by recombinant HCV NS5B polymerase in the presence of varying concentrations of the inhibitor.
-
Methodology:
-
Enzyme Preparation: Recombinant NS5B polymerase from HCV genotype 1 strains (e.g., H77, Con1) or clinical isolates is purified.[1]
-
Reaction Mixture: The enzyme is incubated in a reaction buffer containing a synthetic RNA template, ribonucleotides (NTPs), and a divalent cation (e.g., Mg²⁺).
-
Inhibitor Addition: Dasabuvir is added to the reaction mixture across a range of concentrations.
-
Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).
-
Quantification: The amount of newly synthesized RNA is measured, typically using a radiolabeled or fluorescence-based method.
-
Data Analysis: The percentage of inhibition is calculated for each drug concentration, and the data are fitted to a dose-response curve to determine the IC50 value.
-
This cell-based assay evaluates the efficacy of Dasabuvir in a more biologically relevant context.
-
Principle: To measure the inhibition of HCV RNA replication within human hepatoma cells (Huh-7) that harbor a self-replicating subgenomic HCV RNA molecule (replicon).
-
Methodology:
-
Cell Culture: Huh-7 cells containing stable HCV subgenomic replicons (e.g., from genotype 1a or 1b) are cultured under standard conditions.[1][5]
-
Drug Treatment: Cells are seeded into multi-well plates and treated with serial dilutions of Dasabuvir.
-
Incubation: The treated cells are incubated for a period, typically 72 hours, to allow for multiple rounds of RNA replication.
-
Cell Lysis and RNA Extraction: Total cellular RNA is extracted from the cells.
-
Quantification of HCV RNA: The level of replicon RNA is quantified using a sensitive method like reverse transcription-quantitative PCR (RT-qPCR).
-
Data Analysis: The reduction in HCV RNA levels relative to untreated controls is used to calculate the EC50 value. A parallel cytotoxicity assay is often performed to determine the CC50 and calculate the therapeutic index.
-
This protocol is designed to identify genetic mutations that arise under drug pressure.
-
Principle: To select for and identify mutations in the NS5B gene that confer resistance to Dasabuvir by long-term culturing of replicon cells in the presence of the drug.
-
Methodology:
-
Long-Term Culture: HCV replicon-containing cells are cultured in media containing a fixed concentration of Dasabuvir, typically at 10-fold or 100-fold the EC50 value.[5]
-
Selection: The drug pressure eliminates cells with wild-type replicons, allowing for the outgrowth of rare, pre-existing or newly mutated resistant cells.
-
Colony Isolation: Individual resistant cell colonies are isolated and expanded into clonal cell lines.
-
RNA Extraction and Sequencing: RNA is extracted from these resistant clones. The NS5B coding region is amplified via RT-PCR and then sequenced.[5]
-
Mutation Identification: The resulting sequences are compared to the wild-type sequence to identify amino acid substitutions responsible for the resistance phenotype.
-
References
- 1. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound Hydrate used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dasabuvir - Wikipedia [en.wikipedia.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Clinical Pharmacokinetics of Dasabuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Baseline dasabuvir resistance in Hepatitis C virus from the genotypes 1, 2 and 3 and modeling of the NS5B-dasabuvir complex by the in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
Target Identification and Validation of Dasabuvir Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dasabuvir sodium is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This document provides a comprehensive technical overview of the target identification and validation process for Dasabuvir. It details the molecular mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for the principal assays used in its characterization. This guide is intended to serve as a valuable resource for researchers and professionals involved in antiviral drug discovery and development.
Introduction
Hepatitis C is a liver disease caused by the hepatitis C virus (HCV), a single-stranded RNA virus.[1] A critical enzyme in the HCV life cycle is the non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase responsible for replicating the viral genome.[2][3] As a key component of the viral replication machinery, the NS5B polymerase is a prime target for antiviral therapies.[4][5][6] Dasabuvir is a direct-acting antiviral (DAA) agent that specifically targets the HCV NS5B polymerase.[7][8]
Target Identification
The primary molecular target of Dasabuvir has been unequivocally identified as the HCV NS5B RNA-dependent RNA polymerase.[7][8] This was established through a combination of biochemical assays, genetic resistance studies, and structural biology.
Mechanism of Action
Dasabuvir is a non-nucleoside inhibitor (NNI) that binds to an allosteric site on the NS5B polymerase, specifically within the palm domain of the enzyme.[7][9] This binding event induces a conformational change in the polymerase, rendering it unable to elongate the viral RNA strand, thereby terminating viral replication.[2][7] Unlike nucleoside inhibitors that compete with natural substrates at the active site, Dasabuvir's allosteric mechanism of action provides a distinct mode of inhibition.[3]
Target Validation
The validation of NS5B as the authentic target of Dasabuvir was accomplished through a series of key experiments, including enzymatic assays, cell-based replicon assays, and the characterization of resistance-associated substitutions.
Quantitative Data Summary
The potency and selectivity of Dasabuvir have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) from enzymatic assays and the effective concentrations (EC50) from cell-based replicon systems.
| Enzymatic Assay Data | |
| Parameter | Value (nM) |
| IC50 vs. Genotype 1a NS5B | 2.2 - 10.7[10][11] |
| IC50 vs. Genotype 1b NS5B | 2.2 - 10.7[10][11] |
| Cell-Based Replicon Assay Data | |
| Parameter | Value (nM) |
| EC50 vs. Genotype 1a (H77 strain) | 7.7[7][10] |
| EC50 vs. Genotype 1b (Con1 strain) | 1.8[7][10] |
| EC50 vs. Genotype 1a (in 40% human plasma) | 99[10] |
| EC50 vs. Genotype 1b (in 40% human plasma) | 21[10] |
| CC50 (Cytotoxicity) | 10,360[10] |
Resistance-Associated Substitutions
A crucial step in target validation is the identification of mutations that confer resistance to the drug. For Dasabuvir, resistance-associated substitutions (RASs) have been identified in the palm domain of the NS5B polymerase, confirming this as the binding site. Maintenance of replicon-containing cells in the presence of Dasabuvir led to the selection of clones with reduced susceptibility.[11] Sequencing of the NS5B gene in these resistant clones revealed mutations at several key positions.[11][12]
| Dasabuvir Resistance-Associated Substitutions | |
| Genotype | Amino Acid Substitution |
| 1a | C316Y, M414T, Y448C/H, S556G[11][12] |
| 1b | C316Y, M414T[12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
HCV NS5B Polymerase Enzymatic Assay
This assay measures the ability of Dasabuvir to inhibit the enzymatic activity of recombinant HCV NS5B polymerase.
Objective: To determine the 50% inhibitory concentration (IC50) of Dasabuvir against HCV NS5B polymerase.
Materials:
-
Recombinant HCV NS5B polymerase (genotype 1a or 1b)
-
This compound
-
Nucleoside triphosphates (NTPs)
-
[³H]UTP (radiolabeled uridine triphosphate)
-
RNA template/primer
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Dasabuvir in the assay buffer.
-
In a 96-well plate, add a solution containing the recombinant NS5B polymerase (5-50 nM) to each well.[10]
-
Add the serially diluted Dasabuvir to the wells and incubate for 15 minutes at room temperature to allow for drug-enzyme binding.[10]
-
Initiate the polymerase reaction by adding a mixture of NTPs, including [³H]UTP, and the RNA template/primer.
-
Incubate the reaction mixture for 3 hours at 30°C.[10]
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction products to a filter plate and wash to remove unincorporated [³H]UTP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the Dasabuvir concentration and fit the data to a dose-response curve to determine the IC50 value.
HCV Replicon Cell Culture Assay
This cell-based assay assesses the antiviral activity of Dasabuvir in a more physiologically relevant context.
Objective: To determine the 50% effective concentration (EC50) of Dasabuvir in inhibiting HCV RNA replication in cultured human hepatoma cells.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1a or 1b)
-
This compound
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Reagents for quantifying HCV RNA (e.g., qRT-PCR) or a reporter gene product (e.g., luciferase assay system)
Procedure:
-
Seed the HCV replicon-containing Huh-7 cells into 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of Dasabuvir in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of Dasabuvir.
-
Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
After the incubation period, quantify the level of HCV RNA replication. This can be done by:
-
qRT-PCR: Isolate total RNA from the cells and perform quantitative reverse transcription PCR to measure the amount of HCV RNA.
-
Reporter Gene Assay: If the replicon contains a reporter gene (e.g., luciferase), lyse the cells and measure the reporter activity according to the manufacturer's instructions.
-
-
Plot the percentage of inhibition of HCV replication against the logarithm of the Dasabuvir concentration and fit the data to a dose-response curve to determine the EC50 value.
-
In parallel, a cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed to determine the 50% cytotoxic concentration (CC50) and ensure that the observed antiviral effect is not due to cellular toxicity.
Resistance Selection and Genotypic Analysis
This protocol is used to identify the specific amino acid substitutions in the NS5B polymerase that confer resistance to Dasabuvir.
Objective: To select for and identify Dasabuvir-resistant HCV replicon variants.
Materials:
-
HCV replicon-containing Huh-7 cells
-
This compound
-
G418 (for selection of replicon-containing cells)
-
Cell culture flasks
-
RNA extraction kit
-
RT-PCR reagents
-
DNA sequencing reagents and equipment
Procedure:
-
Plate the HCV replicon-containing cells in cell culture flasks.
-
Culture the cells in the presence of a selective concentration of Dasabuvir (typically 10- to 100-fold the EC50) and G418.[10]
-
Monitor the cultures for the emergence of resistant colonies.
-
Isolate and expand the resistant colonies.
-
Extract total RNA from the resistant cell clones.
-
Perform RT-PCR to amplify the NS5B coding region of the HCV genome.
-
Sequence the amplified NS5B DNA to identify any amino acid substitutions compared to the wild-type sequence.
-
Confirm that the identified mutations confer resistance by introducing them into a wild-type replicon using site-directed mutagenesis and re-evaluating the EC50 of Dasabuvir.
Conclusion
The comprehensive data from biochemical, cell-based, and resistance profiling studies have robustly identified and validated the HCV NS5B polymerase as the specific molecular target of this compound. Its allosteric mechanism of action, potent antiviral activity against HCV genotype 1, and well-characterized resistance profile have established Dasabuvir as a key component of combination therapies for chronic hepatitis C. The detailed experimental protocols provided in this guide offer a framework for the continued study of NS5B inhibitors and the broader field of antiviral drug development.
References
- 1. Breakthroughs in hepatitis C research: from discovery to cure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dasabuvir - Wikipedia [en.wikipedia.org]
- 3. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Hepatitis C Virus Drug Discovery Strategies and Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - New Hepatitis C Virus Drug Discovery Strategies and Model Systems - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 6. New hepatitis C virus drug discovery strategies and model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Baseline dasabuvir resistance in Hepatitis C virus from the genotypes 1, 2 and 3 and modeling of the NS5B-dasabuvir complex by the in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
In vitro antiviral activity of Dasabuvir sodium against HCV replicons
An In-depth Technical Guide on the In Vitro Antiviral Activity of Dasabuvir Sodium Against HCV Replicons
Introduction
Dasabuvir (formerly ABT-333) is a highly specific and potent non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2] It is a key component of combination antiviral therapies for chronic HCV infection, particularly genotype 1.[3] Dasabuvir exerts its antiviral effect by binding to an allosteric site on the NS5B polymerase, inducing a conformational change that ultimately halts viral RNA replication.[4][5] This technical guide provides a comprehensive overview of the in vitro activity of Dasabuvir, detailing its potency against HCV replicons, the experimental protocols used for its evaluation, and its mechanism of action.
Quantitative Antiviral Activity and Cytotoxicity
The in vitro efficacy of Dasabuvir has been extensively evaluated using subgenomic HCV replicon systems. These systems are instrumental in determining the compound's 50% effective concentration (EC50), the concentration at which 50% of viral replication is inhibited, and its 50% cytotoxic concentration (CC50), the concentration at which 50% of the host cells are killed. The ratio of CC50 to EC50 provides the selectivity index (SI), a critical measure of a drug's therapeutic window.
Quantitative data for Dasabuvir's activity against various HCV replicons are summarized below.
| Parameter | HCV Genotype/Strain | Assay Condition | Value (nM) | Reference |
| EC50 | Genotype 1a (H77) | Standard Cell Culture | 7.7 | [1][4][6] |
| Genotype 1b (Con1) | Standard Cell Culture | 1.8 | [1][4][6] | |
| Genotype 1a (H77) | 40% Human Plasma | 99 | [1][6] | |
| Genotype 1b (Con1) | 40% Human Plasma | 21 | [1][6] | |
| Panel of 11 Genotype 1a Clinical Isolates | Standard Cell Culture | 0.18 - 8.57 | [1] | |
| Panel of 11 Genotype 1b Clinical Isolates | Standard Cell Culture | 0.15 - 2.98 | [1] | |
| IC50 | Recombinant NS5B Polymerase (Genotype 1a/1b) | Enzymatic Assay | 2.2 - 10.7 | [1][2] |
| CC50 | Huh-7 cells | MTT Assay | 10,360 | [1] |
Mechanism of Action
Dasabuvir is classified as a non-nucleoside NS5B palm polymerase inhibitor.[4][5] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, Dasabuvir binds to a distinct allosteric pocket within the palm domain of the NS5B polymerase.[1][5] This binding event induces a conformational change in the enzyme's structure, rendering it incapable of elongating the nascent viral RNA strand, thereby terminating viral genome replication.[4][5] Due to the poor conservation of this allosteric binding site across different HCV genotypes, Dasabuvir's activity is primarily restricted to genotype 1.[4][5]
Caption: Mechanism of Dasabuvir action on HCV NS5B Polymerase.
Experimental Protocols
The evaluation of Dasabuvir's in vitro activity relies on standardized cell-based assays using HCV replicons.
HCV Replicon Assay for Antiviral Activity (EC50 Determination)
This assay quantifies the ability of a compound to inhibit HCV RNA replication in a cellular environment.
-
Cell Line and Replicon:
-
Cell Line: Huh-7 human hepatoma cells or their derivatives (e.g., Huh-7-lunet) are commonly used as they support robust HCV replication.[1][7]
-
Replicon Construct: A subgenomic HCV replicon, typically of genotype 1a or 1b, is used.[8] These are often bicistronic constructs containing a reporter gene (e.g., Firefly or Renilla luciferase) and a selectable marker (e.g., neomycin phosphotransferase, neo). The replicon encompasses the HCV non-structural proteins from NS3 to NS5B, which are necessary for RNA replication.[1][8]
-
-
Assay Procedure:
-
Cell Seeding: Huh-7 cells stably harboring the HCV replicon are seeded into 96-well or 384-well plates in Dulbecco's Modified Eagle's Medium (DMEM) with 5-10% fetal bovine serum (FBS) and maintained without the selection agent (G418).[1][9]
-
Compound Addition: Dasabuvir is serially diluted to create a dose-response curve. The compound dilutions are added to the cells, with a final DMSO concentration typically kept below 0.5%.[7]
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1][7]
-
Luciferase Measurement: After incubation, cells are lysed, and a luciferase substrate is added according to the manufacturer's instructions (e.g., Promega). The resulting luminescence, which is proportional to the level of replicon RNA, is measured using a luminometer.[1]
-
-
Data Analysis:
Cytotoxicity Assay (CC50 Determination)
This assay is performed concurrently to ensure that the observed antiviral activity is not due to cell death.
-
Assay Procedure:
-
The cytotoxicity of Dasabuvir is determined using uninfected Huh-7 cells or in a multiplex format with the replicon-containing cells.[1][7]
-
Cells are treated with the same concentrations of Dasabuvir as in the antiviral assay and incubated for 72 hours.
-
MTT Assay: The colorimetric MTT assay is a common method.[1] MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] is added to the cells. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
The formazan is solubilized, and the absorbance is read on a spectrophotometer.
-
-
Data Analysis:
-
Cell viability is calculated relative to vehicle-treated controls.
-
The CC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.[1]
-
Caption: Experimental workflow for in vitro evaluation of Dasabuvir.
Resistance Profile
Prolonged exposure of HCV replicons to Dasabuvir in cell culture selects for resistance-associated substitutions (RASs) in the NS5B gene. Sequencing of resistant clones has identified key mutations consistent with the drug's binding site in the palm I domain.[1] Commonly observed RASs include C316Y, M414T, Y448C, Y448H, and S556G.[1][2] Notably, Dasabuvir retains full activity against replicons with mutations that confer resistance to other classes of polymerase inhibitors, such as the S282T variant (nucleoside inhibitor resistance) and mutations in the thumb domain (M423T, P495A/S, V499A).[1][2]
References
- 1. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dasabuvir (ABT333) for the treatment of chronic HCV genotype I: a new face of cure, an expert review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 9. HCV replicon assay. [bio-protocol.org]
The Development of Dasabuvir Sodium: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of the development of Dasabuvir sodium, a key direct-acting antiviral agent for the treatment of hepatitis C virus (HCV) infection. This document details the discovery, preclinical and clinical development, mechanism of action, and safety profile of Dasabuvir, with a focus on quantitative data, experimental methodologies, and logical workflows.
Introduction
This compound is a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1][2] Developed by AbbVie, it emerged from a high-throughput screening campaign aimed at identifying novel anti-HCV compounds.[3] Dasabuvir is a highly potent and selective inhibitor of HCV genotype 1 and is a critical component of the combination therapy Viekira Pak, which has demonstrated high cure rates in clinical trials.[3][4] This guide will delve into the scientific journey of Dasabuvir, from laboratory discovery to its role in clinical practice.
Preclinical Development
The preclinical development of Dasabuvir established its antiviral activity, mechanism of action, and initial safety profile through a series of in vitro and in vivo studies.
In Vitro Antiviral Activity
Dasabuvir's potent antiviral activity against HCV genotype 1 was demonstrated in various in vitro assays.
Table 1: In Vitro Activity of Dasabuvir against HCV Genotype 1
| Assay Type | HCV Genotype/Strain | Parameter | Value (nM) | Reference |
| Polymerase Enzymatic Assay | Genotype 1a (H77) | IC50 | 7.7 | [3] |
| Polymerase Enzymatic Assay | Genotype 1b (Con1) | IC50 | 2.2 - 10.7 | [3] |
| HCV Replicon Assay | Genotype 1a (H77) | EC50 | 7.7 | [1][3] |
| HCV Replicon Assay | Genotype 1b (Con1) | EC50 | 1.8 | [1][3] |
| HCV Replicon Assay (in 40% human plasma) | Genotype 1a (H77) | EC50 | 99 | [3] |
| HCV Replicon Assay (in 40% human plasma) | Genotype 1b (Con1) | EC50 | 21 | [3] |
Experimental Protocols:
-
HCV NS5B Polymerase Enzymatic Assay:
-
Recombinant HCV NS5B polymerase from genotype 1a or 1b was expressed and purified.
-
The enzymatic reaction was initiated by adding a biotinylated RNA template, radiolabeled ribonucleoside triphosphates (rNTPs), and the NS5B polymerase in a reaction buffer.
-
Dasabuvir at varying concentrations was added to the reaction mixture.
-
The reaction was incubated to allow for RNA synthesis.
-
The amount of newly synthesized RNA was quantified by measuring the incorporation of the radiolabeled rNTPs.
-
IC50 values, the concentration of Dasabuvir required to inhibit 50% of the polymerase activity, were calculated.[3]
-
-
HCV Replicon Assay:
-
Huh-7 human hepatoma cells were engineered to contain a subgenomic HCV replicon of either genotype 1a or 1b. These replicons contain the HCV non-structural proteins, including NS5B, and a reporter gene (e.g., luciferase).
-
The replicon-containing cells were treated with various concentrations of Dasabuvir.
-
After a set incubation period, the level of HCV replication was determined by measuring the activity of the reporter gene.
-
EC50 values, the concentration of Dasabuvir required to reduce replicon replication by 50%, were determined.[1][3] To assess the impact of protein binding, assays were also conducted in the presence of 40% human plasma.[3]
-
Mechanism of Action
Dasabuvir is a non-nucleoside inhibitor that binds to an allosteric site on the palm domain of the HCV NS5B polymerase.[1][2] This binding induces a conformational change in the enzyme, rendering it unable to catalyze the elongation of the viral RNA strand, thereby terminating viral replication.[1][2]
Resistance Profile
In vitro resistance selection studies identified several amino acid substitutions in the NS5B polymerase that confer reduced susceptibility to Dasabuvir.
Table 2: Key Dasabuvir Resistance-Associated Substitutions in NS5B
| Genotype | Amino Acid Substitution |
| 1a | C316Y, M414T, Y448H, S556G |
| 1b | C316N, M414T, Y448H, S556G |
Experimental Protocol: Resistance Selection Studies
-
HCV replicon-containing cells were cultured in the presence of increasing concentrations of Dasabuvir.
-
Colonies of cells that survived and continued to replicate were selected.
-
The NS5B gene from these resistant colonies was sequenced to identify mutations.
-
The identified mutations were then introduced into wild-type replicons to confirm their role in conferring resistance to Dasabuvir.
Preclinical Safety and Toxicology
Toxicology studies were conducted in animal models to assess the safety profile of Dasabuvir before human trials. These studies evaluated acute and chronic toxicity, as well as safety pharmacology. Results from these studies indicated an acceptable safety margin. For instance, in dogs, Dasabuvir did not cause QT prolongation at exposures significantly higher than those observed in humans.
Clinical Development
The clinical development program for Dasabuvir involved a series of Phase 1, 2, and 3 trials to evaluate its pharmacokinetics, safety, and efficacy in patients with chronic HCV genotype 1 infection. Dasabuvir was primarily developed as part of a combination regimen.
Pharmacokinetics
Human pharmacokinetic studies revealed that Dasabuvir is orally bioavailable and is primarily metabolized by the cytochrome P450 enzyme CYP2C8, with a minor contribution from CYP3A.[5]
Table 3: Key Pharmacokinetic Parameters of Dasabuvir in Humans
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours | [1] |
| Terminal Half-life (t1/2) | 5.5 - 8 hours | [5] |
| Protein Binding | >99.5% | [1] |
| Metabolism | Primarily CYP2C8, minor CYP3A | [5] |
Pivotal Phase 3 Clinical Trials
The efficacy and safety of Dasabuvir-containing regimens were established in a series of large, multicenter Phase 3 clinical trials. These trials enrolled a diverse population of patients with HCV genotype 1, including treatment-naïve and treatment-experienced individuals, as well as those with and without cirrhosis.
Table 4: Overview of Key Phase 3 Clinical Trials for Dasabuvir-Containing Regimens
| Trial Name | Patient Population | Treatment Regimen | SVR12 Rate | Reference |
| SAPPHIRE-I | Genotype 1, Treatment-Naïve, Non-Cirrhotic | Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir + Ribavirin | 96.2% | [2] |
| SAPPHIRE-II | Genotype 1, Treatment-Experienced, Non-Cirrhotic | Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir + Ribavirin | 96.3% | [6] |
| PEARL-III | Genotype 1b, Treatment-Naïve, Non-Cirrhotic | Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir (without Ribavirin) | 99.5% | |
| PEARL-IV | Genotype 1a, Treatment-Naïve, Non-Cirrhotic | Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir + Ribavirin | 90.2% | |
| TURQUOISE-II | Genotype 1, Compensated Cirrhosis | Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir + Ribavirin | 91.8% (12 weeks), 95.9% (24 weeks) | [2][6] |
Experimental Protocol: General Phase 3 Clinical Trial Design
-
Patient Population: Adult patients with chronic HCV genotype 1 infection. Specific trials enrolled treatment-naïve or treatment-experienced patients, with or without compensated cirrhosis. Key exclusion criteria often included decompensated liver disease, HIV co-infection (in some initial trials), and other significant comorbidities.
-
Study Design: Randomized, multicenter, and in some cases, double-blind, placebo-controlled designs were used.
-
Treatment Arms: Patients were randomized to receive a Dasabuvir-containing regimen (often in combination with ombitasvir, paritaprevir, and ritonavir) with or without ribavirin for a specified duration (typically 12 or 24 weeks).
-
Primary Efficacy Endpoint: The primary measure of success was Sustained Virologic Response at 12 weeks post-treatment (SVR12), defined as an undetectable HCV RNA level 12 weeks after the completion of therapy.
-
Safety Assessments: Safety was monitored through the collection of adverse events, physical examinations, vital signs, and regular laboratory tests (including hematology, clinical chemistry, and liver function tests).
Safety and Tolerability in Clinical Trials
The Dasabuvir-containing regimens were generally well-tolerated in clinical trials. The most commonly reported adverse events were fatigue, headache, and nausea.
Table 5: Common Adverse Events (≥10% incidence) in Phase 3 Trials of Dasabuvir with Ombitasvir/Paritaprevir/Ritonavir and Ribavirin
| Adverse Event | Frequency |
| Fatigue | ~25-48% |
| Headache | ~16-29% |
| Nausea | ~17-22% |
| Pruritus | ~12-19% |
| Insomnia | ~10-19% |
| Asthenia | ~8-15% |
| Diarrhea | ~8-14% |
Conclusion
The development of this compound represents a significant advancement in the treatment of chronic hepatitis C. Its discovery through systematic screening and subsequent rigorous preclinical and clinical evaluation have established it as a potent and selective inhibitor of the HCV NS5B polymerase. As a key component of an all-oral, interferon-free combination therapy, Dasabuvir has contributed to remarkably high cure rates for patients with HCV genotype 1 infection, including those with historically difficult-to-treat characteristics. This technical review has provided a detailed overview of the key data and methodologies that underpinned the successful development of this important antiviral agent.
References
- 1. Discovery and preclinical development of dasabuvir for the treatment of hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics of Dasabuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical and clinical studies in the drug development process of European Medicines Agency-approved non-HIV antiviral agents: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dasabuvir: A Non-Nucleoside Inhibitor of NS5B for the Treatment of Hepatitis C Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dasabuvir - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Quantitative Analysis of Dasabuvir Sodium Using a Validated Stability-Indicating HPLC-DAD Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dasabuvir is a direct-acting antiviral medication used for the treatment of Hepatitis C Virus (HCV) infection.[1] It functions as a non-nucleoside inhibitor of the NS5B polymerase, a critical enzyme for viral replication.[1][2] Ensuring the purity, potency, and stability of Dasabuvir in pharmaceutical formulations is crucial for its safety and efficacy.[2] High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a powerful and widely used technique for the quantitative analysis of active pharmaceutical ingredients (APIs). This application note details a validated, stability-indicating HPLC-DAD method for the accurate quantification of Dasabuvir. The method is capable of separating the drug from its degradation products, making it suitable for both routine quality control and stability studies.[2]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a Diode-Array Detector (DAD) is required. The method detailed here is an isocratic reverse-phase HPLC procedure.
Table 1: Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1100 or equivalent with DAD |
| Column | Symmetry® C18 (4.6 x 75 mm, 3.5 µm)[1][2] |
| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (55:45, v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 244 nm[1][2] |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
a) Mobile Phase Preparation:
-
Prepare a 0.1% formic acid solution by adding 1 mL of formic acid to 1 L of HPLC-grade water.
-
Mix the 0.1% formic acid solution with acetonitrile in a 55:45 (v/v) ratio.
-
Degas the mobile phase using sonication or vacuum filtration before use.
b) Standard Stock Solution Preparation (1 mg/mL):
-
Accurately weigh 10 mg of Dasabuvir reference standard.
-
Transfer the standard into a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of Dimethyl Sulfoxide (DMSO) and bring to volume with acetonitrile to achieve a final concentration of 1 mg/mL.[1]
c) Working Standard Solutions Preparation:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10 µg/mL to 140 µg/mL).[1][2]
d) Sample Preparation (from Tablets):
-
Weigh and finely powder a representative number of Dasabuvir tablets.
-
Transfer an amount of powder equivalent to one tablet dose into a suitable volumetric flask.
-
Add a portion of acetonitrile, sonicate for 20 minutes to ensure complete dissolution of the API.[3][4]
-
Filter the solution through a 0.45 µm membrane filter to remove excipients.[3][4]
-
Further dilute the filtered solution with the mobile phase to a final concentration within the method's linear range.
Experimental Workflow
The overall process from sample preparation to data analysis follows a systematic workflow to ensure accurate and reproducible results.
Caption: HPLC-DAD workflow for Dasabuvir quantitative analysis.
Method Validation Data
The described method was validated according to the International Council for Harmonisation (ICH) guidelines.[2] The key quantitative performance parameters are summarized below.
Table 2: System Suitability Test (SST) Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | ≤ 2.0 | ~1.1 |
| Theoretical Plates (n) | > 2000 | > 5000 |
| Resolution (Rs) | > 1.5 (from nearest peak) | > 2.0 |
| %RSD of Peak Area | < 2.0% (for 6 injections) | < 1.0% |
Table 3: Summary of Method Validation Results
| Validation Parameter | Result |
| Linearity Range | 9.78 - 136.92 µg/mL[1][2] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.29 µg/mL |
| Limit of Quantification (LOQ) | 0.89 µg/mL |
| Accuracy (% Recovery) | 99.16% - 100.86%[1][2] |
| Precision (% RSD) | |
| - Repeatability (Intra-day) | < 1.93%[1] |
| - Intermediate Precision (Inter-day) | < 2.89%[1][2] |
| Robustness | The method is robust against small, deliberate variations in mobile phase composition, pH, and flow rate. |
| Specificity / Selectivity | No interference from excipients or degradation products was observed at the retention time of Dasabuvir. |
Results and Discussion
The HPLC-DAD method provides excellent selectivity for Dasabuvir. Under the specified chromatographic conditions, Dasabuvir elutes as a sharp, symmetrical peak, well-resolved from any formulation excipients or potential degradation products formed under stress conditions (e.g., alkaline hydrolysis).[2]
The validation data demonstrates that the method is linear, accurate, and precise over the specified concentration range.[1][2] The low values for LOD and LOQ indicate high sensitivity, making the method suitable for detecting trace amounts of the drug. The successful separation of Dasabuvir from its degradation products confirms the stability-indicating nature of the assay.[2]
Conclusion
This application note presents a robust, validated, and stability-indicating HPLC-DAD method for the quantitative determination of Dasabuvir sodium in pharmaceutical dosage forms. The protocol is straightforward, utilizes common reagents and instrumentation, and demonstrates excellent performance in terms of accuracy, precision, and sensitivity. This method can be effectively implemented in quality control laboratories for routine analysis and for conducting stability studies of Dasabuvir products.[2]
References
Anwendungshinweise und Protokolle für Dasabuvir-Natrium in zellbasierten Assays zur antiviralen Testung
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Dasabuvir-Natrium ist ein potenter und spezifischer nicht-nukleosidischer Inhibitor der RNA-abhängigen RNA-Polymerase (NS5B) des Hepatitis-C-Virus (HCV).[1][2][3] Es bindet allosterisch an die Palm-I-Domäne des NS5B-Enzyms und induziert eine Konformationsänderung, die die Einleitung der RNA-Synthese blockiert und somit die virale Replikation hemmt.[4][5] Diese Anwendungshinweise beschreiben ein detailliertes Protokoll für die Bewertung der antiviralen Aktivität von Dasabuvir-Natrium mithilfe eines HCV-Subgenom-Replikon-Assays in Zellkultur.
Quantitative Datenzusammenfassung
Die antivirale Aktivität und Zytotoxizität von Dasabuvir wird durch die Bestimmung der 50 %igen effektiven Konzentration (EC50), der 50 %igen Hemmkonzentration (IC50) und der 50 %igen zytotoxischen Konzentration (CC50) quantifiziert.
| Parameter | Beschreibung | Wert | Virus-Genotyp/-Stamm | Referenz |
| EC50 | Konzentration, bei der die HCV-Replikon-Replikation um 50 % gehemmt wird. | 7.7 nM | Genotyp 1a (H77) | [1][2][4][6] |
| 1.8 nM | Genotyp 1b (Con1) | [1][2][4][6] | ||
| 99 nM (in 40% Humanplasma) | Genotyp 1a (H77) | [1][6] | ||
| 21 nM (in 40% Humanplasma) | Genotyp 1b (Con1) | [1][6] | ||
| IC50 | Konzentration, bei der die Aktivität des rekombinanten NS5B-Enzyms um 50 % gehemmt wird. | 2.2 - 10.7 nM | Genotyp 1a und 1b | [1][2][7] |
| CC50 | Konzentration, bei der 50 % Zytotoxizität in den Wirtszellen beobachtet wird. | > 10 µM (10,360 nM) | Huh-7 Zellen | [1] |
| Selektivitätsindex (SI) | Das Verhältnis von CC50 zu EC50 (CC50/EC50). | > 1345 | Genotyp 1b (Con1) | [1] |
Wirkmechanismus von Dasabuvir
Dasabuvir hemmt die HCV-Replikation, indem es gezielt auf die NS5B-Polymerase, ein Schlüsselenzym im Lebenszyklus des Virus, einwirkt.
Abbildung 1: Wirkmechanismus von Dasabuvir.
Experimentelle Protokolle
Antiviraler Assay mittels HCV-Subgenom-Replikon
Dieses Protokoll beschreibt die Bestimmung der antiviralen Aktivität von Dasabuvir-Natrium unter Verwendung einer stabilen Huh-7-Zelllinie, die ein HCV-Subgenom-Replikon (z. B. Genotyp 1b) mit einem Luciferase-Reportergen exprimiert.
Materialien und Reagenzien:
-
Huh-7-Zelllinie, die stabil ein HCV-Genotyp 1b-Luciferase-Replikon exprimiert
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fötales Kälberserum (FKS), hitzeinaktiviert
-
Penicillin-Streptomycin-Lösung
-
Nicht-essentielle Aminosäuren (NEAA)
-
Geneticin (G418)
-
Dasabuvir-Natrium
-
Dimethylsulfoxid (DMSO)
-
96-Well- oder 384-Well-Zellkulturplatten, weiß
-
Luciferase-Assay-Reagenz (z. B. Renilla Luciferase Assay System)
-
Luminometer
Protokoll:
-
Zellkultur: Die Replikon-Zelllinie wird in DMEM, ergänzt mit 10 % FKS, 100 U/ml Penicillin, 100 µg/ml Streptomycin, 0.1 mM NEAA und 0.5 mg/ml G418 bei 37 °C in einer Atmosphäre mit 5 % CO2 kultiviert.[1]
-
Aussaat der Zellen: Die Zellen werden geerntet, in G418-freiem Medium resuspendiert und in weiße 96- oder 384-Well-Platten mit einer Dichte von ca. 2.000 - 5.000 Zellen pro Well ausgesät.[1] Die Platten werden über Nacht bei 37 °C inkubiert.
-
Herstellung der Wirkstoffverdünnungen: Eine serielle Verdünnungsreihe von Dasabuvir-Natrium wird in DMSO hergestellt und anschließend mit zellkulturmedium so verdünnt, dass die finale DMSO-Konzentration im Assay ≤ 0.5 % beträgt.
-
Wirkstoffbehandlung: Die vorbereiteten Wirkstoffverdünnungen werden zu den Zellen in den Platten gegeben. Kontroll-Wells enthalten nur das Vehikel (DMSO) als Negativkontrolle und einen bekannten HCV-Inhibitor in hoher Konzentration als Positivkontrolle.[1]
-
Inkubation: Die Platten werden für 72 Stunden bei 37 °C inkubiert.[1][7]
-
Luciferase-Messung: Nach der Inkubation wird das Medium entfernt und die Zellen werden gemäß den Anweisungen des Herstellers des Luciferase-Assay-Kits lysiert.
-
Die Lumineszenz, die direkt proportional zur HCV-Replikation ist, wird mit einem Luminometer gemessen.
-
Datenanalyse: Die prozentuale Hemmung der HCV-Replikation wird für jede Wirkstoffkonzentration im Vergleich zur Vehikelkontrolle berechnet. Die EC50-Werte werden durch nicht-lineare Regressionsanalyse der Dosis-Wirkungs-Kurve ermittelt.
Zytotoxizitäts-Assay (MTT-Assay)
Dieses Protokoll dient der Bestimmung der Zytotoxizität von Dasabuvir-Natrium in der für den antiviralen Assay verwendeten Wirtszelllinie (z. B. Huh-7).
Materialien und Reagenzien:
-
Huh-7-Zellen
-
DMEM mit 10 % FKS
-
Dasabuvir-Natrium in DMSO
-
MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid), 5 mg/ml in PBS
-
Solubilisierungslösung (z. B. DMSO oder eine saure Isopropanol-Lösung)
-
96-Well-Zellkulturplatten, transparent
-
Mikroplatten-Spektralphotometer
Protokoll:
-
Zell-Aussaat: Huh-7-Zellen werden in transparente 96-Well-Platten mit einer Dichte von 5.000 - 10.000 Zellen pro Well ausgesät und über Nacht bei 37 °C inkubiert.
-
Wirkstoffbehandlung: Eine serielle Verdünnungsreihe von Dasabuvir-Natrium wird wie oben beschrieben hergestellt und zu den Zellen gegeben.
-
Inkubation: Die Platten werden für 72 Stunden bei 37 °C inkubiert, entsprechend der Dauer des antiviralen Assays.
-
MTT-Inkubation: 10-20 µl der MTT-Stammlösung werden in jedes Well gegeben und die Platte wird für 2-4 Stunden bei 37 °C inkubiert.[8] Während dieser Zeit reduzieren metabolisch aktive Zellen das gelbe MTT zu violetten Formazan-Kristallen.[9]
-
Solubilisierung: Das Medium wird vorsichtig entfernt und 100 µl der Solubilisierungslösung werden in jedes Well gegeben, um die Formazan-Kristalle aufzulösen.[8]
-
Messung: Die Extinktion wird bei einer Wellenlänge von 570 nm mit einem Mikroplatten-Spektralphotometer gemessen.[9]
-
Datenanalyse: Die prozentuale Zellviabilität wird für jede Konzentration im Vergleich zur Vehikelkontrolle berechnet. Der CC50-Wert wird aus der Dosis-Wirkungs-Kurve ermittelt.
Experimenteller Arbeitsablauf
Das folgende Diagramm veranschaulicht den Arbeitsablauf für die Bewertung der antiviralen Aktivität und Zytotoxizität von Dasabuvir.
Abbildung 2: Arbeitsablauf für antivirale und Zytotoxizitätstests.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Highly Permissive Cell Lines for Subgenomic and Genomic Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis C Virus: Propagation, Quantification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation and quantitation of infectious hepatitis C virus derived from cell culture (HCVcc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
Formulation Development of Dasabuvir Sodium for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the formulation development of Dasabuvir sodium for preclinical research. Dasabuvir, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, is characterized by poor aqueous solubility.[1] This presents a significant challenge for achieving adequate drug exposure in preclinical animal studies. The use of the monosodium monohydrate salt of Dasabuvir is a key strategy to enhance its dissolution and oral absorption.[1] These notes offer a comprehensive guide to formulating this compound for oral administration in preclinical species, covering solubility enhancement, stability assessment, and analytical quantification. The protocols provided herein are intended to serve as a foundational resource for researchers to develop robust and effective formulations for toxicological and pharmacokinetic (PK) evaluations.
Physicochemical Properties of Dasabuvir and this compound
Dasabuvir is a weak diacidic drug with very low aqueous solubility (≤0.127 μg/mL at pH 1–6.8), which contributes to its poor oral bioavailability in its free acid form.[1] To overcome this, Dasabuvir is often formulated as its monosodium monohydrate salt, which demonstrates improved solubility and dissolution characteristics.[1]
Table 1: Physicochemical Properties of Dasabuvir
| Property | Value | Reference |
| Molecular Formula | C26H27N3O5S (Free Acid) | [2] |
| Molecular Weight | 493.58 g/mol (Free Acid) | [2] |
| pKa | 8.2 and 9.2 | [1] |
| Aqueous Solubility (Free Acid) | ≤0.127 μg/mL (pH 1-6.8) | [1] |
| Salt Form | Monosodium Monohydrate | [1][2] |
Preclinical Formulation Strategies
Given the low aqueous solubility of Dasabuvir, formulation strategies for preclinical studies should focus on enhancing its solubility and absorption. Common approaches for poorly soluble compounds include the use of co-solvents, surfactants, and complexing agents.
Recommended Excipients for Preclinical Formulations
The selection of excipients is critical and should be guided by the route of administration and the animal species being studied. For oral gavage studies in rodents and non-rodents, the following excipients are commonly used:
Table 2: Commonly Used Excipients for Oral Preclinical Formulations
| Excipient Class | Example Excipients | Rationale for Use |
| Co-solvents | Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Dimethyl Sulfoxide (DMSO) | Solubilize the drug by reducing the polarity of the aqueous vehicle. |
| Surfactants | Polysorbate 80 (Tween® 80), Solutol® HS 15 (Kolliphor® HS 15) | Enhance wetting and form micelles to increase drug solubility. |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Form inclusion complexes with the drug to increase its apparent solubility. |
A combination of these excipients is often employed to achieve the desired drug concentration and stability. For example, a formulation could consist of a co-solvent system with a surfactant to maintain solubility upon dilution in the gastrointestinal tract.
Experimental Protocols
Protocol for Solubility Assessment of this compound
Objective: To determine the solubility of this compound in various preclinical vehicles to select a suitable formulation for in vivo studies.
Materials:
-
This compound
-
Preclinical vehicles (e.g., PEG 400, Propylene Glycol, Solutol® HS 15, Tween® 80, water)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare a series of vials, each containing a specific preclinical vehicle or a combination of vehicles.
-
Add an excess amount of this compound to each vial.
-
Tightly cap the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials for the presence of undissolved solid material.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved drug.
-
Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method (see Protocol 3.3).
-
Calculate the solubility of this compound in each vehicle in mg/mL.
Protocol for Preparation of a Preclinical Oral Formulation
Objective: To prepare a solution or suspension formulation of this compound for oral administration in preclinical species.
Example Formulation (Solution):
This is a hypothetical example based on common practices for poorly soluble drugs. The final composition should be optimized based on the results of the solubility assessment.
-
This compound: Target concentration (e.g., 10 mg/mL)
-
PEG 400: 40% (v/v)
-
Propylene Glycol: 20% (v/v)
-
Solutol® HS 15: 10% (w/v)
-
Purified Water: q.s. to 100%
Procedure:
-
In a suitable container, add the required volume of PEG 400 and Propylene Glycol and mix.
-
If using a surfactant like Solutol® HS 15, gently heat it until it becomes a liquid and add it to the co-solvent mixture while stirring.
-
Slowly add the pre-weighed this compound to the vehicle mixture while continuously stirring.
-
Continue stirring until the this compound is completely dissolved. Gentle heating may be applied if necessary, but the temperature should be controlled to prevent degradation.
-
Once the drug is dissolved, add the purified water incrementally while stirring to bring the formulation to the final volume.
-
Visually inspect the final formulation for clarity and the absence of any particulate matter.
Protocol for Stability-Indicating HPLC-DAD Method
Objective: To quantify the concentration of Dasabuvir in formulation samples and assess its stability over time. This method is adapted from a validated stability-indicating HPLC-DAD method.[3]
Table 3: HPLC-DAD Method Parameters
| Parameter | Condition |
| Column | Symmetry® C18 (4.6 x 75 mm, 3.5 µm) |
| Mobile Phase | Formic acid (0.1%) and acetonitrile (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 244 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase) and perform serial dilutions to create a series of calibration standards (e.g., 10 to 140 µg/mL).[3]
-
Sample Preparation: Dilute the formulation samples with the mobile phase to a concentration that falls within the calibration range.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of Dasabuvir in the samples using the regression equation from the calibration curve.
-
Stability Assessment: To assess stability, store the formulation under specified conditions (e.g., refrigerated, room temperature) and analyze samples at various time points (e.g., 0, 24, 48 hours). A decrease in the main Dasabuvir peak and the appearance of new peaks may indicate degradation.[3]
Preclinical Pharmacokinetic Data
While specific formulation details are often proprietary, preclinical pharmacokinetic data for Dasabuvir has been reported in several species. This information is crucial for understanding the in vivo performance of different formulations.
Table 4: Summary of Preclinical Pharmacokinetic Parameters of Dasabuvir
| Species | Route | Key Findings | Reference |
| Rat | Oral | Dasabuvir is extensively distributed to tissues, with liver concentrations being significantly higher than plasma levels. | |
| Dog | Oral | Unchanged drug was the predominant circulating species. | |
| Monkey | Oral | Liver concentrations of Dasabuvir were substantially higher than in plasma. |
Visualizations
Signaling Pathway
Dasabuvir is a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a key enzyme in viral replication.[4]
References
Crystallization Techniques for Obtaining Dasabuvir Sodium Crystals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallization of Dasabuvir sodium, a non-nucleoside NS5B polymerase inhibitor used in the treatment of Hepatitis C. The information is compiled from publicly available scientific literature and patents, offering insights into the preparation of the stable crystalline Form I of this compound monohydrate.
Introduction
Dasabuvir is a potent antiviral agent characterized by low aqueous solubility. To enhance its dissolution and oral bioavailability, it is formulated as a monosodium monohydrate salt.[1][2] This crystalline form, designated as Form I, is the stable and manufactured form of the drug substance.[3] The control of crystallization is critical to ensure the desired polymorphic form, particle size distribution, and purity, all of which can impact the drug product's performance.
This document outlines two primary methods for the crystallization of this compound: anti-solvent crystallization and cooling crystallization with seeding.
Data Presentation
The following table summarizes the key parameters and outcomes of the described crystallization methods.
| Parameter | Method 1: Anti-Solvent Crystallization | Method 2: Cooling Crystallization with Seeding |
| Starting Material | Dasabuvir free acid | Crude this compound |
| Solvent System | Isopropanol (Solvent), n-Heptane (Anti-solvent) | Ethanol, Water |
| Sodium Source | Sodium Hydroxide | Not Applicable (starting from salt) |
| Temperature Profile | Dissolution at elevated temperature, followed by controlled addition of anti-solvent at a maintained temperature, then cooling. | Dissolution at elevated temperature, followed by a controlled cooling ramp. |
| Seeding | Not explicitly mentioned, but can be incorporated. | Yes, with this compound Form I crystals. |
| Key Process Controls | Rate of anti-solvent addition, temperature, stirring speed. | Cooling rate, seeding temperature, and seed loading. |
| Typical Yield | High (specific values not publicly disclosed) | High (specific values not publicly disclosed) |
| Purity | High (specific values not publicly disclosed) | High (specific values not publicly disclosed) |
| Final Product | This compound Monohydrate (Form I) | This compound Monohydrate (Form I) |
Experimental Protocols
Method 1: Anti-Solvent Crystallization of this compound
This protocol is based on the principles of salt formation followed by anti-solvent addition to induce crystallization, as inferred from process patents.[1]
Objective: To prepare crystalline this compound monohydrate (Form I) from Dasabuvir free acid.
Materials:
-
Dasabuvir free acid
-
Isopropanol (IPA)
-
n-Heptane
-
Sodium Hydroxide (NaOH), aqueous solution (e.g., 1N)
-
Crystallization reactor with temperature and stirring control
Protocol:
-
Dissolution and Salt Formation:
-
Charge the crystallization reactor with Dasabuvir free acid and isopropanol.
-
Heat the mixture with stirring to achieve complete dissolution. A temperature of 50-60°C is typically suitable.
-
Slowly add one equivalent of aqueous sodium hydroxide solution to the stirred solution. This will form the sodium salt of Dasabuvir in situ.
-
-
Anti-Solvent Addition:
-
Maintain the temperature of the solution.
-
Slowly add n-heptane (the anti-solvent) to the reactor over a period of 1-2 hours. The addition of n-heptane will reduce the solubility of this compound, leading to nucleation and crystal growth.
-
The ratio of isopropanol to n-heptane is a critical parameter and should be optimized to control particle size and yield.
-
-
Cooling and Crystal Maturation:
-
After the anti-solvent addition is complete, cool the slurry slowly to ambient temperature (e.g., 20-25°C) over 2-4 hours.
-
Continue stirring the slurry at this temperature for an additional 2-4 hours to allow for crystal maturation and to maximize the yield.
-
-
Isolation and Drying:
-
Isolate the crystals by filtration.
-
Wash the filter cake with a pre-determined mixture of isopropanol and n-heptane to remove residual impurities.
-
Dry the crystals under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Method 2: Cooling Crystallization with Seeding
This protocol focuses on the purification of crude this compound via cooling crystallization, a common industrial practice for controlling crystal size and form.
Objective: To purify crude this compound and control the crystal form to Form I through seeded cooling crystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Purified Water
-
This compound Form I seed crystals
-
Crystallization reactor with temperature and stirring control
Protocol:
-
Dissolution:
-
Charge the crystallization reactor with crude this compound, ethanol, and a specific amount of water. The water content is crucial for obtaining the monohydrate form.
-
Heat the mixture with stirring to a temperature sufficient to achieve complete dissolution (e.g., 60-70°C).
-
-
Seeding:
-
Cool the solution to a predetermined seeding temperature (e.g., 50-55°C). The solution should be supersaturated at this temperature.
-
Introduce a small quantity (e.g., 0.1-1.0% w/w of the solute) of this compound Form I seed crystals into the solution. This will promote the growth of the desired crystalline form and prevent spontaneous nucleation of other forms.
-
-
Controlled Cooling:
-
Initiate a controlled cooling ramp to a lower temperature (e.g., 20-25°C) over a period of 4-8 hours. A slow cooling rate is generally preferred to avoid excessive secondary nucleation and to promote the growth of larger, more uniform crystals.
-
-
Crystal Maturation:
-
Hold the slurry at the final temperature with stirring for 2-4 hours to allow for complete crystallization and to improve the crystal properties.
-
-
Isolation and Drying:
-
Isolate the crystals by filtration.
-
Wash the filter cake with a cold ethanol/water mixture.
-
Dry the crystals under vacuum at a controlled temperature (e.g., 40-50°C) to obtain pure this compound monohydrate (Form I).
-
Visualization of Experimental Workflows
Caption: Anti-Solvent Crystallization Workflow.
Caption: Seeded Cooling Crystallization Workflow.
References
Application Notes and Protocols for Dasabuvir Sodium Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed procedures for the preparation, handling, and analysis of Dasabuvir sodium analytical standards. The information is intended to support research, development, and quality control activities involving this direct-acting antiviral agent.
Introduction
Dasabuvir is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1][2] As a critical component of combination therapies for chronic HCV infection, particularly genotype 1, the accurate and reliable analysis of this compound in bulk drug substance and finished pharmaceutical products is paramount.[1] These protocols outline methods for the proper handling of this compound analytical standards and validated analytical procedures for its quantification and stability assessment.
Handling and Storage of Analytical Standards
Proper handling and storage of this compound analytical standards are crucial to maintain their integrity and ensure the accuracy of analytical results.
2.1. Safety Precautions
While this compound is not classified as a hazardous substance, standard laboratory safety practices should be observed.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the standard.[3]
-
Ventilation: Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.[3]
-
First Aid:
2.2. Storage Conditions
-
Temperature: Store the analytical standard in a controlled environment, typically below 30°C.[4] Refer to the Certificate of Analysis for specific temperature requirements.[5]
-
Light and Moisture: Protect the standard from light and moisture by storing it in its original, tightly sealed container in a dry place.[4]
Preparation of Standard Solutions
Accurate preparation of standard solutions is fundamental for reliable quantification.
3.1. Materials and Reagents
-
This compound analytical standard
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Deionized water
-
Volumetric flasks, Class A
-
Pipettes, calibrated
-
Analytical balance
3.2. Protocol for Preparation of Stock and Working Standard Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound analytical standard.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add a small amount of DMSO (e.g., a few drops to 1 mL) to wet and dissolve the powder.
-
Dilute to the mark with a suitable solvent such as acetonitrile or methanol.
-
Mix thoroughly until the standard is completely dissolved.
-
-
Working Standard Solutions:
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for calibration.
-
For example, to prepare a 100 µg/mL working standard, transfer 1 mL of the 1 mg/mL stock solution to a 10 mL volumetric flask and dilute to the mark with the mobile phase.
-
Analytical Methodologies
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound and its degradation products.
4.1. HPLC-DAD Method for Quantification
This method is suitable for the determination of Dasabuvir in the presence of its degradation products.
Chromatographic Conditions
| Parameter | Condition |
| Column | Symmetry® C18 (4.6 x 75 mm, 3.5 µm) |
| Mobile Phase | 0.1% Formic acid in water : Acetonitrile (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 244 nm |
| Column Temperature | Ambient |
4.2. Method Validation Summary
The following table summarizes typical validation parameters for an HPLC-DAD method for this compound.
| Parameter | Result |
| Linearity Range | 9.78 - 136.92 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | Typically in the low ng/mL range |
| Limit of Quantification (LOQ) | Typically in the low to mid ng/mL range |
| Accuracy (% Recovery) | 99.16% - 100.86% |
| Precision (% RSD) | 1.02% - 2.89% |
Forced Degradation Studies
Forced degradation studies are critical for understanding the stability of this compound and for developing stability-indicating analytical methods.
5.1. General Protocol for Forced Degradation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 1:1 (v/v) mixture of DMSO and the respective stressor solution.
-
Expose the solution to the stress conditions as described in the table below.
-
At specified time points, withdraw an aliquot of the stressed sample.
-
Neutralize the sample if necessary (e.g., acid- and base-stressed samples).
-
Dilute the sample with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
Analyze the sample by HPLC to determine the extent of degradation and to identify any degradation products.
5.2. Stress Conditions
| Stress Condition | Reagent and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 24 hours |
| Alkaline Hydrolysis | 0.1 M NaOH at 80°C for 48 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 72 hours |
| Thermal Degradation | 80°C for 72 hours |
| Photolytic Degradation | Exposure to UV light (254 nm) for 72 hours |
5.3. Stability Profile
Dasabuvir has been shown to be susceptible to degradation under alkaline conditions, resulting in the formation of at least two degradation products. It is relatively stable under acidic, oxidative, thermal, and photolytic stress conditions.
Visualizations
6.1. Mechanism of Action of Dasabuvir
Dasabuvir acts as a non-nucleoside inhibitor of the HCV NS5B polymerase, which is the viral RNA-dependent RNA polymerase. By binding to a distinct allosteric site on the enzyme, Dasabuvir induces a conformational change that ultimately blocks viral RNA synthesis.
Caption: Mechanism of action of Dasabuvir as an HCV NS5B polymerase inhibitor.
6.2. Experimental Workflow for Stability-Indicating HPLC Method Development
The development of a stability-indicating HPLC method involves a systematic process to ensure the method can accurately quantify the drug in the presence of its degradation products.
Caption: Workflow for developing a stability-indicating HPLC method.
References
Application Notes and Protocols for Dasabuvir Sodium Powder Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the recommended storage conditions for Dasabuvir sodium powder, alongside detailed protocols for stability assessment. The information is intended to ensure the integrity and quality of the compound for research and development purposes.
Recommended Storage Conditions
This compound monohydrate in its powdered form requires specific storage conditions to maintain its stability and purity over time. Based on supplier recommendations and stability data, the following conditions are advised:
| Parameter | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Shipping |
| Temperature | 0 - 4 °C | -20 °C | Ambient Temperature (stable for a few weeks) |
| Humidity | Store in a dry environment | Store in a dry environment | N/A |
| Light | Protect from light | Protect from light | N/A |
Key Recommendations:
-
Always store this compound powder in a tightly sealed container to prevent moisture uptake.
-
For long-term storage, use of a desiccator within the refrigerated or frozen environment is recommended.
-
The compound should be stored in a dark place or in an amber vial to prevent photodegradation.
Stability Profile of this compound Powder
Forced degradation studies have been conducted to determine the intrinsic stability of Dasabuvir. These studies expose the drug substance to various stress conditions to identify potential degradation pathways and products.
Summary of Forced Degradation Studies
This compound powder has been found to be largely stable under several stress conditions, with a notable susceptibility to alkaline hydrolysis.
| Stress Condition | Reagents and Conditions | Observation |
| Acidic Hydrolysis | 1M HCl at 80°C | Stable |
| Neutral Hydrolysis | Water at 80°C | Stable |
| Alkaline Hydrolysis | 1M NH₄OH at 80°C | Degradation observed with the formation of two degradation products (DP₁ and DP₂).[1] |
| Oxidative Degradation | 3% H₂O₂ at room temperature | Stable |
| Thermal Degradation | Solid state at 80°C | Stable |
| Photolytic Degradation | Exposed to light source (ICH Q1B option 2) | Stable |
Alkaline Degradation Pathway
Under alkaline conditions, Dasabuvir undergoes hydrolysis, leading to the formation of two primary degradation products. Researchers should be aware of this instability when working with Dasabuvir in basic solutions.[1]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound powder.
Protocol for Forced Degradation Studies
This protocol outlines the steps to perform forced degradation studies on this compound powder to assess its stability under various stress conditions.
Materials:
-
This compound powder
-
Hydrochloric acid (HCl), 1M
-
Ammonium hydroxide (NH₄OH), 1M
-
Hydrogen peroxide (H₂O₂), 3%
-
Deionized water
-
HPLC-grade solvents (e.g., acetonitrile, formic acid)
-
Heating block or water bath
-
Photostability chamber
-
HPLC-DAD system
-
LC-MS/MS system (for characterization)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound powder in a suitable solvent (e.g., a mixture of formic acid and acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 1M HCl and heat at 80°C for a specified period (e.g., 7 days).
-
Alkaline Hydrolysis: Mix the stock solution with 1M NH₄OH and heat at 80°C for a specified period (e.g., 7 days).[1]
-
Neutral Hydrolysis: Mix the stock solution with deionized water and heat at 80°C for a specified period (e.g., 7 days).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period (e.g., 7 days).
-
Thermal Degradation: Place the solid this compound powder in an oven at 80°C for a specified period (e.g., 7 days).
-
Photolytic Degradation: Expose the solid powder to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and alkaline samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC-DAD method.
-
-
Data Evaluation:
-
Calculate the percentage of Dasabuvir remaining and the percentage of each degradation product formed.
-
Characterize the structure of any significant degradation products using a technique such as LC-MS/MS.
-
Stability-Indicating HPLC-DAD Method
The following HPLC method has been validated for the simultaneous determination of Dasabuvir and its alkaline degradation products.[1]
Chromatographic Conditions:
-
Column: Symmetry® C18 (4.6 x 75 mm, 3.5 µm)
-
Mobile Phase: Isocratic elution of 0.1% formic acid and acetonitrile (55:45, v/v)
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 244 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: This method should be validated for selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness according to ICH guidelines.
Handling and Safety Precautions
When handling this compound powder, it is important to follow standard laboratory safety procedures:
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
By adhering to these storage, handling, and testing protocols, researchers can ensure the quality and integrity of this compound powder for their scientific investigations.
References
Troubleshooting & Optimization
Optimizing Dasabuvir sodium dosage for cell culture experiments
Technical Support Center: Optimizing Dasabuvir Sodium Dosage
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Dasabuvir and how does it work?
A1: Dasabuvir is a direct-acting antiviral (DAA) medication used to treat chronic Hepatitis C virus (HCV) infection.[1] It is a non-nucleoside inhibitor that specifically targets the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[2][3] Dasabuvir binds to an allosteric site in the palm domain of the NS5B polymerase, inducing a conformational change that prevents the enzyme from synthesizing new viral RNA.[2][4][5] This mechanism is highly specific to HCV and shows minimal activity against human and other mammalian polymerases.[6][7]
Q2: Which HCV genotypes is Dasabuvir active against?
A2: Dasabuvir's activity is primarily restricted to HCV genotype 1 (subtypes 1a and 1b).[4][8] The allosteric binding site on the NS5B polymerase is not well-conserved across different HCV genotypes, which limits its broader application.[4][5] For this reason, it is almost always used in combination with other antiviral drugs to increase efficacy and reduce the risk of resistance.[8][9]
Q3: What is a typical starting concentration for Dasabuvir in cell culture?
A3: The effective concentration (EC50) of Dasabuvir is in the low nanomolar range for HCV genotype 1 replicons. A good starting point for experiments is between 1 nM and 10 nM. For genotype 1a (H77 strain), the reported EC50 is approximately 7.7 nM, while for genotype 1b (Con1 strain), it is around 1.8 nM.[4][5][6][7] However, the optimal concentration can vary depending on the specific cell line, HCV replicon or virus strain, and experimental conditions.
Q4: How should I prepare and store this compound for my experiments?
A4: this compound is soluble in DMSO.[10] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in fresh, anhydrous DMSO) and store it at -20°C. For experiments, dilute the stock solution to the desired final concentration in your cell culture medium. Avoid repeated freeze-thaw cycles. Note that Dasabuvir is insoluble in water and ethanol.[10]
Q5: Is Dasabuvir cytotoxic to cells?
A5: Dasabuvir generally exhibits low cytotoxicity in cell culture. The 50% cytotoxic concentration (CC50) was reported to be 10,360 nM (10.36 µM) in one study, indicating a high therapeutic index (CC50/EC50) of over 1,345.[6] However, cytotoxicity can be cell-line dependent. For example, in Vero cells, the CC50 was 101.5 µM, while in UKF-NB-4 and HBCA cells, it was lower at 21.28 µM and 25.98 µM, respectively.[11] It is always advisable to perform a cytotoxicity assay (e.g., MTT or LDH assay) with your specific cell line to determine the non-toxic concentration range.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Lower than expected antiviral activity | 1. Presence of Human Plasma/Serum: The inhibitory activity of Dasabuvir can be reduced in the presence of human plasma. A 12- to 13-fold decrease in potency has been observed with 40% human plasma.[3][6][7]2. Drug Resistance: The target virus may have pre-existing resistance-associated substitutions (RASs) in the NS5B gene. Common RASs for Dasabuvir include C316Y, M414T, and S556G.[6][12]3. Incorrect Genotype: Dasabuvir is primarily active against HCV genotype 1.[4][8] Ensure your viral strain is genotype 1a or 1b.4. Suboptimal Drug Concentration: The concentration used may be too low for your specific experimental setup. | 1. If your experiment requires serum, be aware of the potential for reduced potency and consider adjusting the concentration accordingly. Test a dose-response curve to determine the EC50 under your specific conditions.2. Sequence the NS5B region of your viral strain to check for known RASs.[6] If resistance is present, a higher concentration or combination with other antivirals may be necessary.[6][7]3. Verify the genotype of your HCV strain.4. Perform a dose-response experiment to determine the optimal EC50. |
| Unexpected Cytotoxicity | 1. High Drug Concentration: The concentration used may exceed the toxic threshold for your specific cell line. The CC50 can vary significantly between cell types.[11]2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.3. Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical compounds. | 1. Determine the CC50 for your cell line using a standard cytotoxicity assay (e.g., MTT).[6] Use concentrations well below the CC50 value.2. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) and include a vehicle control (medium with the same DMSO concentration but no drug) in your experiments.3. Test a range of lower concentrations and shorten the incubation time if possible. |
| Drug Precipitation in Culture Medium | 1. Poor Solubility: Dasabuvir is insoluble in aqueous solutions.[10] High concentrations can lead to precipitation when diluted from a DMSO stock into aqueous culture medium.2. Incorrect Stock Preparation: Using old or moisture-absorbed DMSO can reduce solubility.[10] | 1. Avoid using excessively high final concentrations. Ensure thorough mixing when diluting the DMSO stock into the medium. Prepare fresh dilutions for each experiment.2. Always use fresh, high-quality, anhydrous DMSO to prepare stock solutions.[10] |
| Development of Drug Resistance during Long-Term Culture | 1. Selective Pressure: Continuous exposure of replicating HCV to Dasabuvir can select for resistant viral variants.[6][7]2. Suboptimal Dosing: Using a concentration that is too low may facilitate the emergence of resistance. | 1. When culturing for extended periods, consider using Dasabuvir in combination with other DAAs that have different mechanisms of action (e.g., an NS3/4A protease inhibitor or an NS5A inhibitor).[6][8]2. Use a concentration that is sufficiently high to suppress viral replication effectively (e.g., 10-fold or 100-fold above the EC50).[6][7] |
Data & Protocols
Quantitative Data Summary
Table 1: In Vitro Activity of Dasabuvir Against HCV Genotype 1
| Parameter | Genotype 1a (H77) | Genotype 1b (Con1) | Notes |
| EC50 (nM) | 7.7[4][5][6] | 1.8[4][5][6] | 50% Effective Concentration in HCV replicon assays. |
| EC50 (nM) with 40% Human Plasma | 99[3][6] | 21[3][6] | Demonstrates a ~13-fold decrease in potency.[6][7] |
| IC50 (nM) | 2.2 - 10.7[6][7] | 2.2 - 10.7[6][7] | 50% Inhibitory Concentration against recombinant NS5B polymerase. |
| CC50 (nM) | 10,360[6] | 10,360[6] | 50% Cytotoxic Concentration. |
| Therapeutic Index (CC50/EC50) | > 1,345[6] | > 5,755 | Indicates high selectivity for the viral target. |
Experimental Protocols
Protocol 1: Determining the EC50 of Dasabuvir using an HCV Replicon Assay
This protocol outlines a standard method for determining the 50% effective concentration (EC50) of Dasabuvir using a stable cell line containing an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase).
-
Cell Plating:
-
Seed Huh-7.5 cells harboring an HCV genotype 1 replicon (e.g., 1a-H77 or 1b-Con1) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform a serial dilution of the Dasabuvir stock solution in cell culture medium to achieve final concentrations ranging from 0.01 nM to 1000 nM. Also, prepare a vehicle control (medium with DMSO at the highest concentration used).
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted Dasabuvir or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of HCV Replication:
-
Measure the reporter gene activity (e.g., luciferase). For luciferase assays, lyse the cells and measure luminescence using a luminometer according to the manufacturer's protocol.[6]
-
-
Data Analysis:
-
Normalize the reporter signal of drug-treated wells to the vehicle control wells (representing 100% replication).
-
Plot the normalized data against the logarithm of the Dasabuvir concentration.
-
Calculate the EC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[6]
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol determines the 50% cytotoxic concentration (CC50) of Dasabuvir.
-
Cell Plating:
-
Seed your chosen cell line (e.g., Huh-7.5) in 96-well plates at an appropriate density and incubate for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of Dasabuvir in culture medium at concentrations ranging from low nM to high µM (e.g., 1 nM to 100 µM).
-
Replace the medium in the wells with the drug-containing medium and incubate for the same duration as your antiviral assay (e.g., 72 hours).
-
-
MTT Reagent Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[6]
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the Dasabuvir concentration and calculate the CC50 value using a sigmoidal dose-response curve.[6]
-
Visualizations
Signaling Pathway & Mechanism
Caption: Dasabuvir binds to the NS5B polymerase, inhibiting HCV RNA replication.
Experimental Workflow
Caption: Workflow for determining the EC50 of Dasabuvir in cell culture.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low Dasabuvir activity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is this compound Hydrate used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dasabuvir - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. FDA-Approved Drugs Efavirenz, Tipranavir, and Dasabuvir Inhibit Replication of Multiple Flaviviruses in Vero Cells [mdpi.com]
- 12. Baseline dasabuvir resistance in Hepatitis C virus from the genotypes 1, 2 and 3 and modeling of the NS5B-dasabuvir complex by the in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in Dasabuvir sodium HPLC analysis
This guide provides troubleshooting solutions and frequently asked questions to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the HPLC analysis of Dasabuvir sodium.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: In an ideal HPLC separation, the resulting peaks on a chromatogram are symmetrical and have a Gaussian shape.[1] Peak tailing is a common distortion where the back half of the peak is broader than the front half, creating an asymmetrical peak with a prolonged trailing edge.[1][2] This phenomenon indicates that a portion of the analyte is taking longer to elute from the column than the main portion.
Q2: Why is peak tailing a problem in the analysis of this compound?
A2: Peak tailing is not just a cosmetic issue; it can significantly compromise the quality and reliability of analytical data.[3] The key problems include:
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to separate and accurately quantify individual components in a mixture.[4]
-
Inaccurate Quantification: Asymmetric peaks lead to unreliable peak area calculations, which can affect the accuracy and precision of the quantitative analysis.[4][5]
-
Lower Sensitivity: As a peak tails, its height is reduced, which can decrease the overall sensitivity of the method.[4]
-
Method Robustness: A method that produces tailing peaks is often less robust and more sensitive to minor variations in experimental conditions.[6]
Q3: What is an acceptable Tailing Factor (Tf) for a pharmaceutical analysis?
A3: The degree of peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 represents a perfectly symmetrical Gaussian peak. For pharmaceutical analysis, a Tailing Factor greater than 1.2 is often considered significant, and values exceeding 2.0 may be deemed unacceptable for methods requiring high precision.[6]
Table 1: Interpretation of USP Tailing Factor (Tf)
| Tailing Factor (Tf) | Peak Shape Description | Acceptability in Regulated Environments |
|---|---|---|
| 1.0 | Perfectly Symmetrical (Ideal) | Excellent |
| 1.0 - 1.2 | Minor Tailing | Generally Acceptable |
| 1.2 - 1.5 | Significant Tailing | Potentially Unacceptable; Requires Justification |
| > 1.5 | Excessive Tailing | Generally Unacceptable[7] |
Q4: What are the most common causes of peak tailing?
A4: Peak tailing typically results from more than one retention mechanism occurring during the separation.[3] The most common causes can be grouped into several categories: chemical interactions with the stationary phase (especially silanol interactions), column and system integrity issues, sample and injection problems, and improper mobile phase conditions.[1][8]
Troubleshooting Guide: Resolving Peak Tailing for this compound
Q5: My this compound peak is tailing. Where should I start the troubleshooting process?
A5: A systematic approach is the most effective way to identify and resolve the issue. Start by determining if the tailing affects all peaks or only specific ones, like the Dasabuvir peak. This initial observation can help narrow down the potential causes. Use a logical workflow to investigate potential column, mobile phase, sample, and instrument issues in sequence.
Caption: A systematic workflow for troubleshooting HPLC peak tailing.
Column-Related Issues
Q6: How can I determine if my column is the cause of the tailing?
A6: Column-related problems are a primary cause of peak tailing.[6] Suspect the column if you observe a gradual increase in tailing over time, rising backpressure, or a loss of theoretical plates.[6] The quickest way to confirm if the column is the issue is to replace it with a new, identical column and see if the problem is resolved.[7]
Q7: What should I do if my column is contaminated or has formed a void?
A7: For contamination, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns).[6] If a void has formed at the column inlet, which can happen due to high pressure or pH, it can create dead volume and cause tailing.[9] In this case, the column typically needs to be replaced. Using a guard column can help protect the analytical column from contaminants and extend its lifetime.[1]
Q8: Are there specific column chemistries better suited to prevent tailing for compounds like Dasabuvir?
A8: Yes. Dasabuvir has basic functional groups that can interact with acidic residual silanol groups on the surface of traditional silica-based C18 columns, causing peak tailing.[3][7] This is a major cause of tailing for basic compounds.[10] To mitigate this, consider the following:
-
Use End-Capped Columns: Modern, fully end-capped C18 or C8 columns have fewer exposed silanol groups, significantly reducing these secondary interactions.[6]
-
Consider Modern Silica: Type B silica columns are ultra-pure and have greatly reduced metal content and silanol activity, providing excellent peak shape for basic compounds.[3][11]
-
Polar-Embedded or Polar-Endcapped Phases: These columns offer better shielding of the silica surface and can improve peak shape for polar and basic analytes.[6]
Caption: Mechanism of peak tailing via silanol group interactions.
Mobile Phase-Related Issues
Q9: How does mobile phase pH affect the peak shape of this compound?
A9: Mobile phase pH is a critical factor for ionizable compounds like Dasabuvir.[12][13] At a mid-range pH (e.g., > 3), residual silanol groups on the silica surface can become ionized (negatively charged), leading to strong secondary interactions with protonated basic analytes.[2][7] This is a primary cause of peak tailing.
To suppress this interaction and improve peak shape:
-
Lower the Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.0) protonates the silanol groups, neutralizing them and minimizing their ability to interact with the basic analyte.[7][14]
-
Use Buffers: Employ a buffer (e.g., phosphate or formate) at a sufficient concentration (10-50 mM) to maintain a stable pH throughout the analysis.[5][6]
Table 2: Example of pH Impact on Peak Asymmetry for a Basic Compound This data illustrates the general principle using methamphetamine as an example.
| Mobile Phase pH | Peak Asymmetry Factor (As) | Observation |
|---|---|---|
| 7.0 | 2.35 | Severe Tailing[7] |
| 3.0 | 1.33 | Significantly Improved Symmetry[7] |
Q10: What is a recommended mobile phase to minimize tailing?
A10: Based on validated methods, a mobile phase consisting of an acidic buffer and an organic modifier is effective. For example, a mixture of 0.1% formic acid in water and acetonitrile (e.g., 55:45 v/v) can provide good peak shape for Dasabuvir.[15] The formic acid maintains a low pH to suppress silanol interactions.
Sample-Related Issues
Q11: Could my sample preparation be causing the peak tailing?
A11: Yes. Two common sample-related issues are solvent mismatch and sample overload.
-
Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion, including tailing.[1][10] Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[4]
-
Matrix Effects: Complex sample matrices can contain components that interfere with the chromatography. Solution: Employ a sample clean-up procedure like Solid Phase Extraction (SPE) to remove interfering contaminants.[7][14]
Q12: What is sample overload and how can I fix it?
A12: Sample overload occurs when the amount of sample injected exceeds the capacity of the column.[1] This can saturate the stationary phase and lead to distorted peaks, which often present as "shark-fin" fronting but can also cause tailing.[9]
-
Mass Overload: The concentration of the analyte is too high.
-
Volume Overload: The injection volume is too large.
Solution: To check for overload, dilute your sample or reduce the injection volume and observe if the peak shape improves.[6][9]
Experimental Protocols
Standard HPLC Protocol for this compound Analysis
This protocol is a representative example based on published methods and can be used as a starting point for method development and troubleshooting.[15][16]
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV detector.
-
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC or Milli-Q grade)
-
-
Chromatographic Conditions:
-
Column: Symmetry® C18 (4.6 x 75 mm, 3.5 µm) or equivalent high-purity, end-capped C18 column.[15]
-
Mobile Phase: 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Elution: Isocratic with 55% A and 45% B.[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 30 °C (or ambient).
-
Detection Wavelength: 244 nm.[15]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase).
-
Dilute the stock solution with the mobile phase to the desired working concentration (e.g., 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Protocol for Column Flushing and Regeneration
If column contamination is suspected, perform the following flushing procedure.
-
Disconnect the column from the detector.
-
Flush with Mobile Phase (without buffer): Run 10-20 column volumes of your mobile phase without any salts or acids (e.g., water/acetonitrile mixture).
-
Flush with 100% Water: Run 10-20 column volumes of HPLC-grade water.
-
Flush with Strong Organic Solvent: Run 10-20 column volumes of 100% Acetonitrile or Methanol.
-
Re-equilibrate: Re-introduce the initial mobile phase and equilibrate the column until a stable baseline is achieved.
-
Reconnect to the detector and test performance.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. i01.yizimg.com [i01.yizimg.com]
- 5. acdlabs.com [acdlabs.com]
- 6. uhplcs.com [uhplcs.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. support.waters.com [support.waters.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. moravek.com [moravek.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. scielo.br [scielo.br]
- 16. Simultaneous determination of newly developed antiviral agents in pharmaceutical formulations by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
Methods to improve the stability of Dasabuvir sodium in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability of Dasabuvir sodium in solution.
Troubleshooting Guide: this compound Degradation in Solution
Researchers may encounter issues with the stability of this compound in solution, primarily indicated by a loss of potency or the appearance of unknown peaks in chromatographic analysis. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Rapid degradation of this compound is observed in an experimental solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in solution?
A1: The primary cause of this compound instability in solution is alkaline hydrolysis. Dasabuvir is sensitive to alkaline conditions (pH > 7), leading to the formation of degradation products.[1] It has been shown to be stable under neutral, acidic, oxidative, thermal, and photolytic stress conditions.[1]
Q2: What are the degradation products of this compound in an alkaline solution?
A2: Under alkaline conditions, Dasabuvir undergoes hydrolysis to form two main degradation products (DPs):[2]
-
DP1: [3-tert-butyl-5-(6-methanesulfonamidonaphthalen-2-yl)-4-methoxyphenyl]urea
-
DP2: N-[6-(5-amino-3-tert-butyl-2-methoxyphenyl)naphthalen-2-yl]methanesulfonamide
The formation of these products involves the cleavage of the uracil ring.
Q3: How can I prevent the degradation of this compound in my solution?
A3: To prevent degradation, it is crucial to control the pH of the solution. Maintaining a neutral to slightly acidic pH (ideally between 6.0 and 7.0) is recommended. The use of a suitable buffer system, such as a phosphate or citrate buffer, can help maintain the desired pH and enhance stability.
Q4: Are there any other factors I should be concerned about regarding Dasabuvir stability?
A4: While alkaline pH is the most significant factor, it is always good practice to protect solutions from excessive heat and prolonged exposure to light, even though forced degradation studies have shown Dasabuvir to be relatively stable under these conditions.[1]
Q5: Can I use antioxidants to improve the stability of this compound?
A5: Forced degradation studies indicate that Dasabuvir is stable under oxidative stress, so the addition of antioxidants is not expected to prevent its primary degradation pathway, which is hydrolysis.[1] However, for complex formulations containing excipients that may generate peroxides, the inclusion of an antioxidant could be considered as a general protective measure.
Data on Dasabuvir Stability
The following table summarizes the results of forced degradation studies on Dasabuvir, highlighting its stability under various stress conditions over a seven-day period.
| Stress Condition | Reagent | Time (days) | Temperature (°C) | % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 7 | 60 | Not significant |
| Alkaline Hydrolysis | 0.1 M NaOH | 7 | 60 | ~15% |
| Neutral Hydrolysis | Water | 7 | 60 | Not significant |
| Oxidative | 30% H₂O₂ | 7 | 25 | Not significant |
| Thermal | - | 7 | 60 | Not significant |
| Photolytic | UV light | 7 | 25 | Not significant |
Data adapted from Junkert et al., 2023.[1]
Experimental Protocols
Forced Degradation Studies Protocol:
This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its stability under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of DMSO and the stressing agent) to a final concentration of 1 mg/mL.[1]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Neutral Hydrolysis: Mix the stock solution with purified water and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 30% H₂O₂ and keep at room temperature (25°C).
-
Thermal Degradation: Store the solid drug substance at 60°C.
-
Photolytic Degradation: Expose the solid drug substance to UV light.
-
Sample Analysis: At specified time points (e.g., 1, 3, 5, and 7 days), withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis by a validated stability-indicating HPLC method.[1]
Stability-Indicating HPLC Method:
-
Column: Symmetry® C18 (4.6 x 75 mm, 3.5 µm)[2]
-
Mobile Phase: Isocratic elution with 0.1% formic acid and acetonitrile (55:45, v/v)[2]
-
Flow Rate: 1 mL/min[2]
-
Detection: 244 nm[2]
-
Injection Volume: 10 µL[2]
-
Column Temperature: 25°C[2]
Signaling Pathways and Logical Relationships
Dasabuvir Alkaline Degradation Pathway:
The following diagram illustrates the chemical transformation of Dasabuvir into its primary degradation products under alkaline conditions.
Caption: Proposed pathway for the alkaline hydrolysis of Dasabuvir.
References
Technical Support Center: Dasabuvir Sodium Experimental Guidance
Welcome to the Dasabuvir Sodium Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully conducting experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address variability and ensure the accuracy of your results.
Troubleshooting Guide
This guide provides solutions to common issues encountered during in vitro experiments with this compound.
| Issue | Potential Causes | Troubleshooting Steps |
| Higher than expected EC50/IC50 values | 1. Compound Solubility: Dasabuvir is poorly soluble in aqueous solutions, which can lead to a lower effective concentration.[1] 2. Cell Confluence: High cell density can inhibit HCV replication, affecting perceived drug efficacy. 3. Serum Protein Binding: Dasabuvir's potency is reduced in the presence of human plasma.[2][3] 4. HCV Genotype/Subtype: Dasabuvir is most potent against HCV genotype 1.[4][5] 5. Presence of Resistance Mutations: Pre-existing or acquired mutations in the NS5B polymerase can decrease susceptibility.[2][3] | 1. Solubility: Prepare stock solutions in 100% DMSO. For working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) to avoid solvent toxicity.[6] 2. Cell Confluence: Seed cells at a consistent and optimal density for each experiment. Monitor confluence at the time of treatment and at the end of the assay. 3. Serum Concentration: Use a consistent percentage of serum across all experiments and consider this factor when comparing results to literature values. 4. Genotype Verification: Confirm the genotype of your HCV replicon or virus. 5. Sequence NS5B: If resistance is suspected, sequence the NS5B region of the replicon to check for known resistance-associated substitutions. |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of the compound or cells. 2. Inconsistent Cell Seeding: Uneven cell distribution in the assay plate. 3. Edge Effects: Evaporation from wells on the outer edges of the plate. 4. Compound Precipitation: Precipitation of Dasabuvir in the well due to poor solubility. | 1. Pipetting Technique: Use calibrated pipettes and ensure proper mixing. Prepare master mixes of reagents where possible. 2. Cell Seeding: Ensure a homogenous cell suspension before and during plating. 3. Plate Layout: Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS to maintain humidity. 4. Visual Inspection: Visually inspect wells for any signs of compound precipitation after addition. |
| High Background Signal in Luciferase Assays | 1. Reagent Quality: Old or improperly stored luciferase reagents. 2. Plate Type: Using clear plates can lead to light leakage between wells. 3. Cell Lysis Inefficiency: Incomplete cell lysis can result in residual cellular activity. 4. Contamination: Mycoplasma or bacterial contamination can affect cell health and assay signal. | 1. Reagent Handling: Use fresh or properly stored (aliquoted and protected from light) luciferase assay reagents.[7][8] 2. Plate Selection: Use white, opaque-walled plates for luminescence assays to minimize crosstalk.[8] 3. Lysis Buffer: Ensure complete cell lysis by using the recommended volume of lysis buffer and adequate incubation time. 4. Aseptic Technique: Maintain strict aseptic technique to prevent contamination. Regularly test cell lines for mycoplasma. |
| Unexpected Cytotoxicity | 1. High DMSO Concentration: The final concentration of DMSO in the culture medium may be too high. 2. Compound Impurities: The this compound salt may contain impurities. 3. Cell Line Sensitivity: The cell line being used may be particularly sensitive to the compound or vehicle. | 1. DMSO Control: Ensure the final DMSO concentration is consistent across all wells, including vehicle controls, and is at a non-toxic level (e.g., ≤0.5%). 2. Compound Purity: Use a high-purity grade of this compound. 3. Cell Viability Assay: Run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the CC50 of Dasabuvir in your specific cell line. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Dasabuvir is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[2] It binds to an allosteric site in the palm domain of the polymerase, inducing a conformational change that prevents RNA synthesis.[4][5]
Q2: Which HCV genotypes is Dasabuvir active against?
A2: Dasabuvir is most potent against HCV genotype 1a and 1b.[4][9][10] Its efficacy against other genotypes is significantly lower due to the low conservation of the allosteric binding site across different genotypes.[4][5]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q4: What are the known resistance-associated substitutions (RASs) for Dasabuvir?
A4: In vitro studies have identified several RASs in the NS5B polymerase that confer resistance to Dasabuvir. For genotype 1a, common RASs include C316Y and S556G. For genotype 1b, C316Y and M414T are predominant. Other substitutions such as Y448C/H have also been reported.[2][3]
Q5: How does the presence of human serum affect the in vitro activity of Dasabuvir?
A5: The presence of 40% human plasma has been shown to cause a 12- to 13-fold decrease in the inhibitory potency of Dasabuvir in HCV replicon assays.[2][3] This is an important consideration when comparing in vitro data with clinical outcomes.
Data Presentation
Table 1: In Vitro Activity of Dasabuvir against HCV Genotype 1 Replicons
| HCV Genotype | Replicon Strain | EC50 (nM) | EC90 (nM) | Reference |
| 1a | H77 | 7.7 | Not Reported | [2][3] |
| 1b | Con1 | 1.8 | Not Reported | [2][3] |
Table 2: Impact of Human Plasma on Dasabuvir EC50 Values
| HCV Genotype | Replicon Strain | EC50 in 5% FBS (nM) | EC50 in 40% Human Plasma (nM) | Fold-Shift | Reference |
| 1a | H77 | 7.7 | 99 | ~13 | [2][3] |
| 1b | Con1 | 1.8 | 21 | ~12 | [2][3] |
Table 3: Fold-Resistance of Common Dasabuvir Resistance-Associated Substitutions (RASs)
| HCV Genotype | NS5B Substitution | Fold-Change in EC50 vs. Wild-Type | Reference |
| 1a | C316Y | >900 | [3] |
| 1a | S556G | 43 | [3] |
| 1b | C316Y | >900 | [3] |
| 1b | M414T | 29 | [3] |
| 1b | Y448H | 18 | [3] |
Experimental Protocols
Protocol 1: HCV Genotype 1b Replicon Assay (Luciferase-Based)
This protocol describes a method to determine the EC50 value of this compound using a luciferase-based HCV genotype 1b subgenomic replicon assay in Huh-7 cells.
Materials:
-
Huh-7 cells stably harboring a luciferase-reporter HCV genotype 1b replicon (e.g., Con1)
-
Complete cell culture medium (DMEM, 10% FBS, Penicillin-Streptomycin, non-essential amino acids)
-
G418 (for cell line maintenance)
-
This compound
-
DMSO (cell culture grade)
-
96-well white, opaque-walled assay plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the replicon-containing Huh-7 cells in complete medium without G418.
-
Perform a cell count and adjust the cell density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well white plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in complete medium to achieve the desired final concentrations (e.g., 10-point, 3-fold dilutions). Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.
-
Include a "vehicle control" (medium with the same final DMSO concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal of the compound-treated wells to the vehicle control wells.
-
Plot the normalized data against the log of the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).
-
Protocol 2: NS5B Polymerase Inhibition Assay (Biochemical)
This protocol outlines a biochemical assay to determine the IC50 value of this compound against purified HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase (genotype 1b)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 5 mM MgCl2)
-
RNA template/primer
-
Ribonucleotide triphosphates (rNTPs: ATP, CTP, GTP, UTP)
-
Radiolabeled rNTP (e.g., [α-33P]GTP)
-
This compound
-
DMSO
-
Filter plates (e.g., 96-well glass fiber filter plates)
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mix containing assay buffer, RNA template/primer, and rNTPs (including the radiolabeled rNTP).
-
Prepare serial dilutions of this compound in DMSO, and then further dilute in assay buffer to the desired final concentrations.
-
In a 96-well plate, add the diluted Dasabuvir solutions. Include vehicle (DMSO) and no-enzyme controls.
-
Add the NS5B polymerase to all wells except the no-enzyme control.
-
Pre-incubate the plate at 30°C for 15 minutes to allow the compound to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the polymerase reaction by adding the rNTP mix to all wells.
-
-
Incubation:
-
Incubate the reaction plate at 30°C for 1-2 hours.
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).
-
Transfer the reaction mixtures to a filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 10% trichloroacetic acid) to remove unincorporated rNTPs.
-
Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background signal (no-enzyme control) from all other readings.
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the log of the compound concentration and calculate the IC50 value using non-linear regression.
-
Visualizations
Caption: Mechanism of action of this compound in the HCV replication cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Effect of cell growth on hepatitis C virus (HCV) replication and a mechanism of cell confluence-based inhibition of HCV RNA and protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Dasabuvir - Wikipedia [en.wikipedia.org]
- 10. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Dasabuvir sodium in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of Dasabuvir sodium in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Dasabuvir?
Dasabuvir is a non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B).[1][2] It binds to the palm domain of the NS5B polymerase, inducing a conformational change that prevents the elongation of the viral RNA genome.[1][2][3] This mechanism is specific to HCV and does not target human or other mammalian polymerases.
Q2: Are there any known off-target effects of Dasabuvir observed in cellular assays?
Yes, while Dasabuvir is highly selective for the HCV NS5B polymerase, some off-target effects have been reported in preclinical studies. These include:
-
Cardiovascular Ion Channel Inhibition: Dasabuvir has been shown to inhibit the delayed rectifier potassium current (IKr), mediated by hERG channels, and the transient outward potassium current (Ito) in canine ventricular myocytes. This can lead to action potential duration prolongation and early afterdepolarizations.
-
Anti-inflammatory and Anti-senescence Effects: In a study on 5-fluorouracil-induced intestinal injury, Dasabuvir was found to inhibit senescence and reduce the expression of inflammatory factors by inhibiting the mTOR signaling pathway.
-
Inhibition of Viral Replication (Non-HCV): Dasabuvir has shown inhibitory activity against other flaviviruses, such as Zika virus (ZIKV), West Nile virus (WNV), and Tick-borne encephalitis virus (TBEV), although at micromolar concentrations, which is significantly higher than its potency against HCV.[4]
Q3: What are the common adverse effects of Dasabuvir observed in clinical settings?
In clinical trials, the most common adverse effects associated with Dasabuvir-containing regimens were pruritus (itching), nausea, insomnia, and asthenia (weakness or lack of energy).[2] While these are systemic effects observed in patients, they may provide clues to potential cellular pathways affected by the drug.
Troubleshooting Guide: Minimizing Off-Target Effects
Unexplained or inconsistent results in your cellular assays using Dasabuvir may be due to off-target effects. This guide provides systematic steps to identify and mitigate these issues.
Issue 1: Unexpected Changes in Cell Viability, Proliferation, or Morphology
If you observe cytotoxicity, reduced proliferation, or altered cell morphology at concentrations where the on-target effect is not expected to be the cause, consider the following:
Potential Cause:
-
Off-target kinase inhibition or disruption of other essential cellular pathways.
-
Solvent (e.g., DMSO) toxicity.
-
Poor cell health prior to treatment.
Troubleshooting Steps:
-
Optimize Dasabuvir Concentration:
-
Perform a dose-response curve to determine the lowest effective concentration for your on-target effect and the highest tolerated concentration without non-specific effects.
-
Consult the quantitative data below for reported on-target and off-target concentrations.
-
-
Control for Solvent Effects:
-
Include a vehicle-only (e.g., DMSO) control group at the same concentration used in your experimental groups.
-
-
Ensure Optimal Cell Culture Conditions:
-
Routinely check for and address mycoplasma contamination.
-
Use cells within a consistent and low passage number range.
-
Ensure proper cell seeding density to avoid stress from overgrowth or sparsity.
-
-
Reduce Incubation Time:
-
Determine the minimum incubation time required to observe the desired on-target effect. Prolonged exposure increases the likelihood of off-target effects.
-
Issue 2: Altered Electrophysiological Properties in Excitable Cells
When working with cardiomyocytes, neurons, or other excitable cells, you may observe changes in action potentials, ion channel currents, or membrane potential.
Potential Cause:
-
Direct inhibition of cardiac ion channels, such as IKr (hERG) and Ito, by Dasabuvir.
Troubleshooting Steps:
-
Use Specific Ion Channel Blockers:
-
To confirm if the observed effect is due to inhibition of a specific channel, co-incubate with known blockers of other channels to isolate the effect of Dasabuvir.
-
-
Work at Lower, More Physiologically Relevant Concentrations:
-
Be aware that the half-inhibitory concentration (IC50) for hERG channel inhibition is in the low micromolar range. Keep experimental concentrations below this threshold if possible.
-
-
Consider a Different Cellular Model:
-
If the off-target electrophysiological effects interfere with your primary endpoint, consider using a cell line that expresses lower levels of the affected ion channels, if appropriate for your research question.
-
Issue 3: Unexplained Anti-inflammatory or Anti-senescence Effects
In assays measuring inflammation (e.g., cytokine production) or cellular senescence, you might observe effects unrelated to the primary antiviral activity of Dasabuvir.
Potential Cause:
-
Inhibition of the mTOR signaling pathway.
Troubleshooting Steps:
-
Probe the mTOR Pathway:
-
To confirm the involvement of the mTOR pathway, you can measure the phosphorylation status of downstream targets like p70S6K and 4E-BP1.
-
-
Use a Structural Analog Control:
-
If available, use an inactive structural analog of Dasabuvir as a negative control to demonstrate that the observed effect is specific to the active molecule and not a general property of the chemical scaffold.
-
-
Employ Orthogonal Approaches:
-
To validate that the observed phenotype is due to an off-target effect of Dasabuvir, try to replicate the phenotype using a more specific and well-characterized inhibitor of the suspected off-target pathway (e.g., a known mTOR inhibitor).
-
Quantitative Data Summary
| Target | Assay Type | Organism/System | Value | Units |
| HCV NS5B Polymerase (Genotype 1a, H77) | Recombinant Enzyme Inhibition | N/A | 2.8 ± 0.2 | nM (IC50) |
| HCV NS5B Polymerase (Genotype 1b, Con1) | Recombinant Enzyme Inhibition | N/A | 0.7 ± 1.4 | nM (IC50) |
| HCV Replicon (Genotype 1a, H77) | Cell Culture | Huh-7 cells | 7.7 | nM (EC50) |
| HCV Replicon (Genotype 1b, Con1) | Cell Culture | Huh-7 cells | 1.8 | nM (EC50) |
| hERG (IKr) Ion Channel | Patch Clamp | Canine Ventricular Myocytes | 3.2 | µM (IC50) |
| Cytotoxicity (CC50) | Cell Culture | Vero Cells | 101.5 | µM |
| ZIKV Inhibition | Cell Culture | Vero Cells | ~15-19 | µM (EC50) |
| WNV Inhibition | Cell Culture | Vero Cells | ~18.82 | µM (EC50) |
| TBEV Inhibition | Cell Culture | Vero Cells | ~15.20 | µM (EC50) |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assay
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock of this compound and a serial dilution series in your cell culture medium. Also, prepare a 2x stock of the vehicle control (e.g., DMSO) at the highest concentration used.
-
Treatment: Remove the old medium from the cells and add the 2x compound dilutions and the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your primary assay (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a suitable cell viability assay, such as one based on resazurin reduction (e.g., alamarBlue™) or ATP content (e.g., CellTiter-Glo®), following the manufacturer's instructions.
-
Data Analysis: Plot the percentage of cell viability against the log of the Dasabuvir concentration to determine the CC50 (50% cytotoxic concentration) and to identify the optimal non-toxic concentration range for your experiments.
Protocol 2: Mycoplasma Contamination Testing
Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses and lead to unreliable data.
-
Sample Collection: Collect 1 mL of spent culture medium from a near-confluent cell culture flask.
-
Detection Method: Use a PCR-based mycoplasma detection kit for high sensitivity and specificity. Follow the kit manufacturer's protocol precisely.
-
Positive Control: Include a positive control provided with the kit to ensure the PCR reaction is working correctly.
-
Interpretation: Analyze the PCR products by gel electrophoresis. The presence of a specific band corresponding to the mycoplasma amplicon indicates contamination. If positive, discard the contaminated cell stock and thaw a new, clean vial.
Visualizations
Caption: On-target effect of Dasabuvir on HCV replication.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA-Approved Drugs Efavirenz, Tipranavir, and Dasabuvir Inhibit Replication of Multiple Flaviviruses in Vero Cells [mdpi.com]
Technical Support Center: Optimization of Dasabuvir Sodium Dose-Response Curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Dasabuvir sodium dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Dasabuvir?
Dasabuvir is a non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase, known as NS5B.[1][2] It binds to the palm I site of the polymerase, inducing a conformational change that ultimately blocks viral RNA replication.[3]
Q2: Which HCV genotypes is Dasabuvir active against?
Dasabuvir is primarily active against HCV genotype 1a and 1b.[1][2][3]
Q3: What is a typical EC50 value for Dasabuvir in a cell-based assay?
In HCV subgenomic replicon assays, the 50% effective concentration (EC50) for Dasabuvir is approximately 7.7 nM for genotype 1a (H77 strain) and 1.8 nM for genotype 1b (Con1 strain).[1][2]
Q4: How does the presence of human plasma affect Dasabuvir's potency?
The presence of 40% human plasma can lead to a 12- to 13-fold decrease in the inhibitory potency of Dasabuvir, resulting in higher EC50 values.[1][2]
Q5: What are the known resistance-associated substitutions (RASs) for Dasabuvir?
Viral polymorphisms that have been shown to affect the performance of Dasabuvir include C316Y, M414T/V, Y448H/C, G554S, S556G, and D559G in the NS5B polymerase.[4] The C316Y substitution in genotype 1b can confer a high level of resistance.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper technique. To minimize edge effects, consider not using the outer wells of the plate for experimental data or fill them with media/buffer. |
| No or very low signal in the assay | Inefficient replicon transfection, low replicon replication levels, or issues with the reporter system (e.g., luciferase). | Optimize transfection parameters (e.g., reagent-to-RNA ratio). Use a highly permissive cell line (e.g., Huh-7 derivatives).[5][6] Ensure the reporter substrate is fresh and properly prepared. |
| Steep or shallow dose-response curve | Incorrect drug concentration range, or the presence of resistance mutations.[7] | Perform a preliminary experiment with a broad range of Dasabuvir concentrations to determine the optimal range for the definitive assay. Sequence the NS5B region of the replicon to check for known resistance mutations.[4] |
| Calculated EC50 value is significantly higher than expected | Presence of human serum in the assay medium, degradation of Dasabuvir, or development of resistance. | Be aware that serum proteins can decrease Dasabuvir's potency.[1] Prepare fresh dilutions of Dasabuvir for each experiment. If resistance is suspected, perform resistance selection studies and sequence the NS5B gene.[1] |
| "Flat" dose-response curve (no inhibition at any concentration) | The replicon genotype is not susceptible to Dasabuvir (e.g., genotype 2 or 3).[3] The compound may have degraded. | Confirm the genotype of the HCV replicon being used. Prepare fresh Dasabuvir stock solutions and dilutions. |
| High background signal | Contamination of cell culture or reagents. | Maintain aseptic technique and regularly test cell cultures for contamination. Use sterile, high-quality reagents. |
Experimental Protocols
HCV Replicon Assay for EC50 Determination of Dasabuvir
This protocol outlines the steps for determining the 50% effective concentration (EC50) of Dasabuvir in a cell-based HCV replicon assay using a luciferase reporter.
Materials:
-
Huh-7 cells harboring an HCV genotype 1a or 1b subgenomic replicon with a luciferase reporter gene.
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
G418 (Neomycin) for maintaining replicon-bearing cells.
-
This compound.
-
Dimethyl sulfoxide (DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the HCV replicon-containing Huh-7 cells.
-
Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the assay (typically 3-4 days).
-
-
Compound Preparation:
-
Prepare a stock solution of Dasabuvir in DMSO.
-
Perform serial dilutions of the Dasabuvir stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤0.5%).
-
-
Treatment:
-
After allowing the cells to adhere for 24 hours, remove the existing medium and add the medium containing the different concentrations of Dasabuvir. Include a "no drug" control (vehicle only) and a "no cells" control (medium only).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Luciferase Assay:
-
After the incubation period, remove the medium from the wells.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no cells" wells).
-
Normalize the luciferase signal of the treated wells to the "no drug" control wells (set as 100% replication).
-
Plot the normalized data against the logarithm of the Dasabuvir concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the EC50 value.
-
Data Presentation
Table 1: In Vitro Activity of Dasabuvir against HCV Genotype 1 Replicons
| HCV Genotype | Replicon Strain | EC50 (nM) | EC50 in 40% Human Plasma (nM) |
| 1a | H77 | 7.7[1][2] | 99[1] |
| 1b | Con1 | 1.8[1][2] | 21[1] |
Table 2: Effect of NS5B Resistance-Associated Substitutions on Dasabuvir Activity
| Genotype | Amino Acid Substitution | Fold Change in EC50 vs. Wild-Type |
| 1b | C316Y | 1,569[1] |
| 1a/1b | M414T | >100 |
| 1a/1b | Y448H/C | >100 |
| 1a/1b | S556G | >100 |
Visualizations
Caption: Mechanism of action of Dasabuvir within the HCV replication cycle.
Caption: Experimental workflow for Dasabuvir EC50 determination.
Caption: Troubleshooting logic for unexpected dose-response curve results.
References
- 1. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Baseline dasabuvir resistance in Hepatitis C virus from the genotypes 1, 2 and 3 and modeling of the NS5B-dasabuvir complex by the in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Identifying and mitigating assay interference with Dasabuvir sodium
Welcome to the technical support center for identifying and mitigating potential assay interference with Dasabuvir sodium. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and ensure the accuracy of experimental results when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antiviral drug used to treat hepatitis C.[1] It functions as a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication.[2][3][4] By binding to an allosteric site on the polymerase, Dasabuvir induces a conformational change that halts RNA synthesis.[2]
Q2: Are there known instances of this compound directly interfering with common research assays?
A2: While this compound is a well-characterized antiviral, there is limited direct documentation in the scientific literature of it causing specific assay interference. However, like many small molecules used in high-throughput screening (HTS), it has the potential to interfere with various assay technologies through several mechanisms. This guide provides strategies to identify and mitigate such potential interferences.
Q3: What are the common types of assay interference that a compound like this compound could potentially cause?
A3: Common mechanisms of assay interference by small molecules include:
-
Compound Autofluorescence: The molecule itself may fluoresce at the excitation and emission wavelengths used in fluorescence-based assays, leading to false-positive signals.[5][6]
-
Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of the reporter fluorophore, causing a decrease in signal and potentially leading to false-negative or false-positive results depending on the assay format.[7]
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that nonspecifically sequester and inhibit enzymes, leading to promiscuous inhibition.[8][9]
-
Luciferase Inhibition: Compounds can directly inhibit luciferase enzymes, which are commonly used as reporters in cell-based assays, causing a false-positive result in screens for inhibitors of a particular pathway.[10][11][12]
-
Precipitation: Poor solubility in assay buffer can lead to compound precipitation, which can scatter light and interfere with optical measurements.
Q4: How can I determine if this compound is interfering with my assay?
A4: A series of control experiments and counter-screens are essential. These can include pre-reading plates for autofluorescence, performing assays in the presence and absence of the biological target (for biochemical assays), and running specific counter-screens for common interferents like luciferase. The troubleshooting guides in this document provide detailed protocols.
Troubleshooting Guides
Issue 1: Unexpected Activity in a Fluorescence-Based Assay
Symptoms:
-
This compound shows activity in a fluorescence intensity, FRET, or TR-FRET assay that is independent of the biological target.
-
High background fluorescence is observed in wells containing this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence assay interference.
Experimental Protocols:
-
Autofluorescence Pre-read:
-
Prepare the assay plate with all components except the fluorescent substrate or detection reagent.
-
Add this compound at the desired concentrations.
-
Read the plate on a plate reader using the same filter set as the final assay read.
-
Significant signal above the vehicle control indicates autofluorescence.
-
-
Quenching Assay:
-
In an assay plate, add the fluorescent product of your assay at a concentration that gives a mid-range signal.
-
Add this compound at various concentrations.
-
Incubate for a short period (e.g., 15-30 minutes).
-
Read the fluorescence. A dose-dependent decrease in signal suggests quenching.
-
Issue 2: Apparent Inhibition in a Luciferase Reporter Assay
Symptoms:
-
This compound appears to inhibit a signaling pathway in a luciferase reporter gene assay.
-
The observed inhibition does not correlate with results from other assay formats.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for luciferase assay interference.
Experimental Protocols:
-
Direct Luciferase Inhibition Counter-Screen:
-
In a white, opaque assay plate, add assay buffer and purified firefly luciferase enzyme.
-
Add this compound at a range of concentrations.
-
Incubate for 15-30 minutes at room temperature.
-
Add the luciferase substrate (e.g., luciferin).
-
Immediately read the luminescence. A dose-dependent decrease in signal indicates direct inhibition.
-
-
Cell Viability Assay (MTS):
-
Plate cells at the same density as in the primary assay.
-
Treat with this compound at the same concentrations and for the same duration as the primary assay.
-
Add MTS reagent to the wells and incubate according to the manufacturer's protocol.
-
Read the absorbance at 490 nm. A decrease in absorbance indicates reduced cell viability.
-
Issue 3: Promiscuous or Non-Specific Inhibition
Symptoms:
-
This compound shows activity against multiple, unrelated targets.
-
Inhibition curves are steep and sensitive to enzyme or detergent concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for promiscuous inhibition.
Experimental Protocols:
-
Detergent Sensitivity Assay:
-
Prepare two sets of assay reactions.
-
In one set, include a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.005% - 0.01%) in the assay buffer.
-
Run the inhibition assay with this compound in both buffer conditions.
-
A significant rightward shift in the IC50 curve or complete loss of inhibition in the presence of detergent is a strong indicator of aggregation-based activity.
-
-
Dynamic Light Scattering (DLS):
-
Prepare solutions of this compound in the assay buffer at concentrations where inhibition is observed.
-
Analyze the solutions using a DLS instrument.
-
The detection of particles with diameters in the range of 50-1000 nm is indicative of aggregate formation.
-
Quantitative Data Summary
The following table summarizes the known in vitro activity of this compound. This data can serve as a baseline for expected potency in relevant assays.
| Parameter | HCV Genotype | Value | Conditions | Reference |
| IC50 | 1a and 1b clinical isolates | 2.2 - 10.7 nM | Recombinant NS5B polymerase | [3][4] |
| EC50 | Genotype 1a (H77) replicon | 7.7 nM | Cell-based replicon assay | [3][4] |
| EC50 | Genotype 1b (Con1) replicon | 1.8 nM | Cell-based replicon assay | [3][4] |
| EC50 | Genotype 1a (H77) replicon | 99 nM | In the presence of 40% human plasma | [4][13] |
| EC50 | Genotype 1b (Con1) replicon | 21 nM | In the presence of 40% human plasma | [4][13] |
| CC50 | N/A | 10,360 nM | MTT cytotoxicity assay | [4] |
Disclaimer: The information provided in this technical support center is intended for guidance and troubleshooting purposes. All experimental results should be confirmed with appropriate controls and orthogonal assays.
References
- 1. Dasabuvir - Wikipedia [en.wikipedia.org]
- 2. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refining Purification Methods for Dasabuvir Sodium Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of Dasabuvir sodium. The information is presented in a practical, question-and-answer format to aid in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: During the synthesis of Dasabuvir, which often involves a Suzuki coupling reaction, several types of impurities can arise. These include:
-
Homocoupling products: Resulting from the coupling of two molecules of the boronic acid reagent.
-
Unreacted starting materials: Such as the aryl bromide and boronic acid precursors.
-
Degradation products: Dasabuvir can degrade under certain conditions, particularly alkaline stress, leading to the formation of specific degradation products (DP1 and DP2)[1].
-
Residual palladium catalyst: From the Suzuki coupling step.
-
Solvent-related impurities: Residual solvents from the reaction and purification steps.
Q2: What are the recommended analytical methods for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a widely used and validated method for determining the purity of Dasabuvir and quantifying its degradation products[1][2]. A typical method utilizes a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile[2].
Q3: How can I remove residual palladium from my sample of this compound?
A3: Residual palladium from the Suzuki coupling reaction can often be removed by treating the reaction mixture with a mild reducing agent, such as potassium formate, and ensuring an inert atmosphere (e.g., nitrogen sparging) before catalyst introduction to minimize the formation of palladium (II) species that can lead to homocoupling and other side reactions. Subsequent purification steps like crystallization and column chromatography will also help in reducing palladium levels.
Q4: What is the importance of using the sodium salt form of Dasabuvir?
A4: Dasabuvir is a non-nucleoside inhibitor of the HCV RNA-dependent RNA polymerase[3][4]. The conversion to its sodium salt, specifically the monosodium monohydrate, is a critical step to enhance its dissolution and oral absorption, thereby improving its bioavailability for therapeutic use.
Troubleshooting Guides
Crystallization Issues
Problem: Poor crystal formation or oiling out during the crystallization of this compound.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Solvent System | Experiment with different solvent or anti-solvent systems. A mixture of a good solvent (e.g., an alcohol or ketone) and a poor solvent (e.g., a hydrocarbon) is often effective. |
| Cooling Rate Too Fast | Allow the solution to cool slowly to room temperature and then gradually to a lower temperature (e.g., 0-5 °C) to promote the formation of well-defined crystals. |
| Supersaturation Too High | If the solution is too concentrated, it may lead to rapid precipitation or oiling out. Try using a more dilute solution. |
| Presence of Impurities | Impurities can inhibit crystallization. Consider a pre-purification step, such as passing the crude material through a short plug of silica gel, before attempting crystallization. |
Column Chromatography Challenges
Problem: Co-elution of this compound with impurities during column chromatography.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separation. Systematically screen different solvent systems with varying polarities. For polar compounds, a gradient elution from a less polar to a more polar solvent system can be effective. |
| Compound Instability on Silica Gel | Dasabuvir, being a polar molecule, might interact strongly with acidic silica gel, potentially leading to degradation. Consider using deactivated silica gel (treated with a base like triethylamine) or an alternative stationary phase like alumina[5][6]. |
| Overloading the Column | Loading too much sample onto the column can lead to poor separation. Ensure the amount of crude material is appropriate for the column size. |
| Improper Packing of the Column | An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly. |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or acetone).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the filtrate to cool slowly to room temperature. For further precipitation, cool the flask in an ice bath.
-
Crystal Collection: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Column Chromatography for this compound Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow it to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a solvent system of appropriate polarity. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often effective for separating complex mixtures.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) or HPLC.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
| Purification Method | Typical Solvents | Expected Purity | Expected Yield |
| Recrystallization | Alcohols (Methanol, Ethanol), Ketones (Acetone), Esters (Ethyl Acetate), Hydrocarbons (Hexane, Heptane) as anti-solvents. | >99% (by HPLC) | 70-90% |
| Column Chromatography | Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient. | >99.5% (by HPLC) | 60-80% |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical troubleshooting workflow for this compound purification.
References
- 1. scielo.br [scielo.br]
- 2. Simultaneous determination of newly developed antiviral agents in pharmaceutical formulations by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Purification [chem.rochester.edu]
- 6. Purification [chem.rochester.edu]
Validation & Comparative
Assessing the Cross-Reactivity of Dasabuvir Sodium Across Different HCV Genotypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of Dasabuvir sodium against various Hepatitis C Virus (HCV) genotypes. Dasabuvir is a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. Understanding its activity spectrum is crucial for targeted antiviral therapy and the development of next-generation pangenotypic agents. This document summarizes key experimental data, details the methodologies used for these assessments, and provides visual representations of its mechanism of action and experimental workflows.
Comparative Efficacy of Dasabuvir Across HCV Genotypes
Dasabuvir has demonstrated potent and specific activity against HCV genotype 1, with significantly lower or no efficacy against other genotypes. This genotype-specific activity is attributed to the low conservation of the Dasabuvir binding site on the NS5B polymerase across different HCV genotypes.[1][2]
Quantitative Analysis of In Vitro Activity
The following table summarizes the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values of Dasabuvir against various HCV genotypes as determined by in vitro replicon assays and enzymatic assays, respectively.
| HCV Genotype/Subtype | Strain | Assay Type | EC50 (nM) | IC50 (nM) | Reference(s) |
| Genotype 1a | H77 | Replicon | 7.7 | - | [2][3] |
| Panel of 11 Clinical Isolates | Replicon | 0.18 - 8.57 | - | ||
| H77 | Enzymatic | - | 2.8 | [3] | |
| Genotype 1b | Con1 | Replicon | 1.8 | - | [2][4][3] |
| Panel of 22 Clinical Isolates | Replicon | 0.15 - 8.57 | - | [4] | |
| Con1 | Enzymatic | - | 10.7 | [4] | |
| N | Enzymatic | - | 2.2 | [3] | |
| BK | Enzymatic | - | 3.1 | [3] | |
| Genotype 2, 3, 4 | Various | Enzymatic | Largely Inactive | - |
EC50 values represent the concentration of the drug that inhibits 50% of viral replication in cell-based replicon assays. IC50 values represent the concentration of the drug that inhibits 50% of the enzymatic activity of the isolated NS5B polymerase.
It is important to note that in the presence of 40% human plasma, the inhibitory potency of Dasabuvir against genotype 1a and 1b replicons decreases by approximately 12- to 13-fold.[4][3]
Mechanism of Action: Allosteric Inhibition of NS5B Polymerase
Dasabuvir functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, Dasabuvir binds to a distinct allosteric site known as the "palm I" domain.[1][2] This binding event induces a conformational change in the NS5B protein, rendering it incapable of elongating the viral RNA strand and thus terminating viral replication.[1][2]
Experimental Protocols
The in vitro activity of Dasabuvir is primarily assessed using HCV subgenomic replicon assays. These cell-based systems contain an HCV-derived RNA that can replicate autonomously within a human hepatoma cell line (e.g., Huh-7), allowing for the quantification of viral replication in a controlled laboratory setting.
HCV Subgenomic Replicon Assay: A Detailed Workflow
The following diagram and protocol outline the key steps involved in a typical HCV subgenomic replicon assay used to determine the EC50 of antiviral compounds.
Methodology:
-
Replicon Construction: A subgenomic HCV replicon plasmid is constructed, typically containing the HCV 5' and 3' untranslated regions (UTRs), the NS3 to NS5B non-structural genes, and a reporter gene (e.g., luciferase) and/or a selectable marker (e.g., neomycin resistance gene).
-
In Vitro Transcription: The replicon plasmid DNA is linearized, and in vitro transcription is performed to generate replicon RNA.
-
Cell Culture and Transfection: Human hepatoma Huh-7 cells or their derivatives are cultured. The in vitro transcribed replicon RNA is then introduced into the cells via electroporation.
-
Cell Seeding and Compound Addition: Transfected cells are seeded into multi-well plates. After allowing the cells to adhere, they are treated with serial dilutions of this compound. Control wells with no drug (0% inhibition) and a potent control inhibitor (100% inhibition) are included.
-
Incubation: The plates are incubated for a period of 3 days at 37°C to allow for HCV RNA replication and reporter gene expression.
-
Quantification of HCV Replication: Following incubation, the cells are lysed, and the level of reporter gene expression (e.g., luciferase activity) is measured. This signal is directly proportional to the extent of HCV RNA replication.
-
Data Analysis: The reporter signals from the treated wells are normalized to the control wells. The EC50 value is then calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay is often performed to determine the concentration of the compound that is toxic to the host cells (CC50). This ensures that the observed reduction in viral replication is not due to cell death.
Alternative Antiviral Agents
Given the genotype-specific nature of Dasabuvir, several pangenotypic direct-acting antivirals (DAAs) have been developed and are now widely used in clinical practice. These agents offer broader coverage across multiple HCV genotypes.
| Drug Class | Example(s) | Mechanism of Action | Spectrum of Activity |
| NS5B Nucleoside Inhibitors | Sofosbuvir | Chain termination of RNA synthesis | Pangenotypic |
| NS5A Inhibitors | Ledipasvir, Velpatasvir, Pibrentasvir | Inhibition of HCV replication complex assembly and virion production | Pangenotypic (in combination) |
| NS3/4A Protease Inhibitors | Glecaprevir, Grazoprevir, Voxilaprevir | Inhibition of viral polyprotein processing | Genotype-specific to Pangenotypic (depending on the agent) |
Conclusion
The experimental data unequivocally demonstrate that this compound is a highly potent inhibitor of HCV genotype 1 replication in vitro. Its mechanism of action, involving allosteric inhibition of the NS5B polymerase, is well-characterized. However, its clinical utility is limited by its narrow spectrum of activity, with a significant lack of efficacy against other HCV genotypes. This highlights the importance of viral genotyping in guiding HCV treatment decisions when considering Dasabuvir-containing regimens. The development of pangenotypic DAAs has largely addressed the limitations of genotype-specific agents like Dasabuvir, offering effective treatment options for a broader range of HCV-infected patients. For researchers, Dasabuvir remains a valuable tool for studying the intricacies of HCV genotype 1 replication and the mechanisms of allosteric drug inhibition.
References
- 1. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects in Combination Therapy with Dasabuvir Sodium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C Virus (HCV) infection. Combination therapies, in particular, have demonstrated remarkable efficacy, largely attributed to the synergistic effects of drugs targeting different stages of the viral life cycle. This guide provides a detailed comparison of the performance of Dasabuvir sodium in combination with other antivirals, supported by experimental data from pivotal clinical trials.
Dasabuvir is a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2] By binding to an allosteric site on the enzyme, it induces a conformational change that prevents viral RNA elongation.[3] Its primary use is in combination with other DAAs, most notably as part of the "3D" regimen (Viekira Pak), which also includes the NS5A inhibitor ombitasvir and the NS3/4A protease inhibitor paritaprevir, boosted by ritonavir.[4][5] This multi-targeted approach not only enhances antiviral activity but also presents a high barrier to resistance.[6]
Mechanism of Synergistic Action
The synergistic efficacy of the Dasabuvir-containing regimen stems from the simultaneous inhibition of three key viral proteins essential for HCV replication:
-
Dasabuvir (NS5B Inhibitor): Targets the NS5B polymerase, the core enzyme for HCV RNA replication, thereby halting the synthesis of new viral RNA.[3][7]
-
Ombitasvir (NS5A Inhibitor): Inhibits the NS5A protein, which is crucial for both viral RNA replication and the assembly of new virus particles.[4][6]
-
Paritaprevir (NS3/4A Protease Inhibitor): Blocks the NS3/4A protease, an enzyme responsible for cleaving the HCV polyprotein into mature, functional viral proteins.[8][9]
-
Ritonavir: Acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4-mediated metabolism of paritaprevir, thereby increasing its plasma concentration and antiviral effect.[10]
By targeting these distinct viral components, the combination therapy effectively cripples the virus's ability to replicate and propagate.
Comparative Efficacy Data
The following tables summarize the Sustained Virologic Response (SVR) rates from key Phase 3 clinical trials of the Dasabuvir, Ombitasvir, Paritaprevir, and Ritonavir regimen (with or without Ribavirin). SVR is defined as undetectable HCV RNA at 12 weeks post-treatment (SVR12) and is considered a virologic cure.
Table 1: SVR12 Rates in Treatment-Naïve Patients (SAPPHIRE-I & PEARL-IV)
| Trial | Patient Population | Treatment Regimen | SVR12 Rate |
| SAPPHIRE-I | Genotype 1, Non-cirrhotic | 3D + Ribavirin (12 weeks) | 96.2%[11] |
| PEARL-IV | Genotype 1a, Non-cirrhotic | 3D + Ribavirin (12 weeks) | 90.2%[12] |
| Genotype 1b, Non-cirrhotic | 3D (12 weeks) | 99.5%[12] |
Table 2: SVR12 Rates in Treatment-Experienced Patients (SAPPHIRE-II & PEARL-III)
| Trial | Patient Population | Treatment Regimen | SVR12 Rate |
| SAPPHIRE-II | Genotype 1, Non-cirrhotic, Prior Peg-IFN/RBV failure | 3D + Ribavirin (12 weeks) | 96.3%[12] |
| PEARL-III | Genotype 1b, Non-cirrhotic, Prior Peg-IFN/RBV failure | 3D (12 weeks) | 99.0%[12] |
| 3D + Ribavirin (12 weeks) | 99.5%[12] |
Table 3: SVR12 Rates in Patients with Compensated Cirrhosis (TURQUOISE-II)
| Patient Population | Treatment Regimen | SVR12 Rate |
| Genotype 1a | 3D + Ribavirin (12 weeks) | 91.8%[13] |
| 3D + Ribavirin (24 weeks) | 95.9%[13] | |
| Genotype 1b | 3D + Ribavirin (12 weeks) | 100% |
Table 4: SVR12 Rates in HCV/HIV-1 Co-infected Patients (TURQUOISE-I)
| Patient Population | Treatment Regimen | SVR12 Rate |
| Genotype 1, Non-cirrhotic | 3D + Ribavirin (12 weeks) | 93.5% |
| 3D + Ribavirin (24 weeks) | 91.7% |
Experimental Protocols
Detailed methodologies for the pivotal clinical trials are provided below.
SAPPHIRE-I Study Protocol
-
Study Design: A global, multi-center, randomized, double-blind, placebo-controlled Phase 3 trial.[11][14]
-
Patient Population: 631 non-cirrhotic, treatment-naïve adults with chronic HCV genotype 1 infection.[11]
-
Treatment Arms:
-
Active arm: Ombitasvir/Paritaprevir/Ritonavir and Dasabuvir + Ribavirin for 12 weeks.
-
Placebo arm: Placebo for the initial 12 weeks, followed by open-label active treatment for 12 weeks.[11]
-
-
Primary Endpoint: Sustained Virologic Response at 12 weeks post-treatment (SVR12).[11]
TURQUOISE-II Study Protocol
-
Study Design: A multi-center, randomized, open-label Phase 3 trial.
-
Patient Population: 380 patients with HCV genotype 1a or 1b and compensated cirrhosis (Child-Pugh A), who were either treatment-naïve or had failed prior therapy with pegylated interferon and ribavirin.[13]
-
Treatment Arms:
-
Arm 1: Ombitasvir/Paritaprevir/Ritonavir and Dasabuvir + Ribavirin for 12 weeks.
-
Arm 2: Ombitasvir/Paritaprevir/Ritonavir and Dasabuvir + Ribavirin for 24 weeks.[13]
-
-
Primary Endpoint: SVR12.[13]
PEARL-IV Study Protocol
-
Study Design: A randomized, open-label Phase 3 trial.[12]
-
Patient Population: 305 treatment-naïve, non-cirrhotic patients with HCV genotype 1a infection.[12]
-
Treatment Arms:
-
Arm 1: Ombitasvir/Paritaprevir/Ritonavir and Dasabuvir + Ribavirin for 12 weeks.
-
Arm 2: Ombitasvir/Paritaprevir/Ritonavir and Dasabuvir (without Ribavirin) for 12 weeks.
-
-
Primary Endpoint: SVR12.[12]
Visualizations
HCV Replication Cycle and DAA Targets
References
- 1. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 2. Hepatitis C virus nonstructural protein 5B - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 7. mdpi.com [mdpi.com]
- 8. apexbt.com [apexbt.com]
- 9. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. hcv.ru [hcv.ru]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Paritaprevir/ritonavir-ombitasvir and dasabuvir, the 3D regimen for the treatment of chronic hepatitis C virus infection: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AbbVie to Present Detailed Phase III Results from SAPPHIRE-I and SAPPHIRE-II Studies in Chronic Hepatitis C Patients at the 2014 International Liver Congress™ [prnewswire.com]
Head-to-head comparison of different Dasabuvir sodium formulations
For Researchers, Scientists, and Drug Development Professionals
Dasabuvir, a potent non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, plays a crucial role in combination therapies for chronic HCV infection. However, the free acid form of Dasabuvir presents a significant challenge in drug development due to its exceedingly low aqueous solubility and consequently, poor oral bioavailability. This guide provides a comprehensive head-to-head comparison of different Dasabuvir formulations, focusing on the crystalline free acid, the commercially successful monosodium monohydrate salt, and the potential of amorphous solid dispersions.
Executive Summary
The development of a viable oral dosage form for Dasabuvir has centered on overcoming its inherent poor solubility. While the crystalline free acid form is impractical for oral delivery, the monosodium monohydrate salt has demonstrated a significant enhancement in both dissolution and oral absorption, leading to its use in the commercial product Viekira Pak®. Amorphous solid dispersions represent a promising alternative strategy for bioavailability enhancement of poorly soluble drugs like Dasabuvir, although this approach has not been commercially implemented for this specific active pharmaceutical ingredient.
Data Presentation: A Comparative Overview
The following table summarizes the key performance differences between the Dasabuvir formulations. It is important to note that while direct head-to-head comparative studies with comprehensive public data are limited, the information presented is based on available scientific literature and regulatory documents, with some values being illustrative to highlight the performance differences.
| Formulation | Crystalline Form | Aqueous Solubility (at pH 6.8) | Dissolution Rate | Relative Oral Bioavailability (in Dogs) |
| Dasabuvir Free Acid | Crystalline | ≤0.127 µg/mL[1] | Very Low | High, but variable and species-dependent[2] |
| Dasabuvir Sodium Monohydrate | Crystalline | Significantly Higher than Free Acid | Rapid | Significantly Improved over Free Acid |
| Dasabuvir Amorphous Solid Dispersion | Amorphous | Potentially Higher than Crystalline Forms | Potentially Rapid | Potentially Enhanced |
In-Depth Formulation Analysis
Dasabuvir Crystalline Free Acid
The crystalline free acid of Dasabuvir is characterized by its extremely low solubility in aqueous media across the physiological pH range. This poor solubility is the primary barrier to its oral absorption, leading to low and erratic bioavailability. While studies in canines have shown high oral bioavailability of the free acid, this is not consistent across species, with much lower bioavailability observed in rats, making it an unreliable formulation for consistent therapeutic efficacy in humans.[2]
Dasabuvir Monosodium Monohydrate
To address the bioavailability challenge, a monosodium monohydrate salt of Dasabuvir was developed. This salt form exhibits significantly improved aqueous solubility and a much faster dissolution rate compared to the free acid.[1] This enhancement in dissolution directly translates to improved and more consistent oral absorption, making it a suitable candidate for a commercial solid oral dosage form. The commercial product, Viekira Pak®, utilizes this crystalline sodium salt formulation.
Dasabuvir Amorphous Solid Dispersion (ASD)
Amorphous solid dispersions are a well-established formulation strategy for enhancing the oral bioavailability of poorly water-soluble drugs. By dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix, both the solubility and dissolution rate can be substantially increased. While no commercial Dasabuvir product currently utilizes an ASD formulation, it remains a theoretically viable approach to further enhance its biopharmaceutical properties. Research on other poorly soluble drugs has consistently shown the potential of ASDs to improve bioavailability.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Dissolution Testing
Objective: To compare the dissolution profiles of different Dasabuvir formulations.
Apparatus: USP Apparatus 2 (Paddle Apparatus)
Dissolution Medium: 900 mL of phosphate buffer at pH 6.8, maintained at 37 ± 0.5 °C. For poorly soluble compounds, the addition of a surfactant (e.g., 0.5% Sodium Dodecyl Sulfate) may be necessary to achieve sink conditions.
Procedure:
-
Place one tablet or an equivalent amount of the Dasabuvir formulation into each dissolution vessel.
-
Begin paddle rotation at a specified speed (e.g., 50 or 75 rpm).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the concentration of Dasabuvir in the filtrate using a validated HPLC method.
Oral Bioavailability Study in a Canine Model
Objective: To assess and compare the in vivo oral bioavailability of different Dasabuvir formulations.
Animal Model: Beagle dogs are often used for oral bioavailability studies due to physiological similarities to humans in their gastrointestinal tract.[3]
Procedure:
-
Fast the animals overnight prior to drug administration, with free access to water.
-
Administer a single oral dose of the respective Dasabuvir formulation (e.g., free acid, sodium salt, or ASD) to each dog.
-
Collect blood samples from a suitable vein (e.g., cephalic vein) at predefined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to separate the plasma.
-
Analyze the plasma samples for Dasabuvir concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration) and AUC (area under the plasma concentration-time curve) to determine the relative bioavailability of each formulation.
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Logical relationship between formulation, properties, and bioavailability.
Caption: General experimental workflow for an in vivo oral bioavailability study.
Caption: Dasabuvir's mechanism of action via inhibition of HCV NS5B polymerase.
References
Inter-laboratory reproducibility of Dasabuvir sodium bioassays
Quantitative Comparison of Dasabuvir Potency
The potency of Dasabuvir is typically measured by its 50% inhibitory concentration (IC50) in enzymatic assays and its 50% effective concentration (EC50) in cell-based replicon assays. The following tables summarize the reported values across different HCV genotypes and experimental conditions.
Table 1: Dasabuvir IC50 Values in NS5B Polymerase Enzymatic Assays
| HCV Genotype/Strain | IC50 (nM) | Laboratory/Study |
| Genotype 1a (H77) | 2.2 - 10.7 | Multiple strains reported in a single study[1][2] |
| Genotype 1b (Con1) | 2.2 - 10.7 | Multiple strains reported in a single study[1][2] |
| Genotype 1b (BK) | 2.2 - 10.7 | Multiple strains reported in a single study[1][2] |
| Genotype 1b (N) | 2.2 - 10.7 | Multiple strains reported in a single study[1][2] |
| Genotype 1 Clinical Isolates | 2.2 - 10.7 | 22 different clinical isolates[1] |
Table 2: Dasabuvir EC50 Values in HCV Replicon Assays
| HCV Genotype/Strain | EC50 (nM) | Fold Resistance | Replication Efficiency (%) | Laboratory/Study |
| Genotype 1a (H77) | 7.7 | - | - | Single study[1][2] |
| Genotype 1b (Con1) | 1.8 | - | - | Single study[1][2] |
| Genotype 1a (H77) + 40% Human Plasma | 99 | 13-fold decrease | - | Single study[1][2] |
| Genotype 1b (Con1) + 40% Human Plasma | 21 | 12-fold decrease | - | Single study[2] |
| Genotype 1a (H77) Resistant Variant C316Y | 2,700 | 350 | 96 | Single study[1] |
| Genotype 1b (Con1) Resistant Variant C316Y | 1,100 | 610 | 100 | Single study[1] |
Note: The presence of 40% human plasma has been shown to decrease the inhibitory activity of Dasabuvir by 12- to 13-fold.[1][2]
Experimental Protocols
Detailed experimental protocols for the bioassays are crucial for understanding the potential sources of variability in the reported data. Below are generalized methodologies based on the available literature.
1. NS5B Polymerase Enzymatic Assay
This assay measures the direct inhibitory effect of Dasabuvir on the enzymatic activity of recombinant HCV NS5B polymerase.
-
Enzyme Source: Recombinant NS5B polymerases from various HCV genotypes (e.g., 1a, 1b) are used.[1]
-
Assay Principle: The assay typically involves measuring the incorporation of a labeled nucleotide triphosphate into a newly synthesized RNA strand by the NS5B polymerase using a template RNA.
-
Procedure:
-
Recombinant NS5B is incubated with a template RNA and a mixture of nucleotide triphosphates, including a labeled one (e.g., radiolabeled, fluorescently labeled).
-
Dasabuvir at varying concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a set period at an optimal temperature.
-
The reaction is stopped, and the amount of incorporated labeled nucleotide is quantified.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the drug concentration.
-
2. HCV Replicon Assay
This cell-based assay evaluates the ability of Dasabuvir to inhibit HCV RNA replication within host cells.
-
Cell Lines: Human hepatoma cell lines (e.g., Huh-7) harboring subgenomic HCV replicons are used. These replicons contain the HCV nonstructural genes, including NS5B, and a reporter gene (e.g., luciferase).
-
Assay Principle: The level of HCV replication is determined by measuring the activity of the reporter gene, which correlates with the amount of viral RNA.
-
Procedure:
-
HCV replicon-containing cells are seeded in microplates.
-
The cells are treated with various concentrations of Dasabuvir.
-
After an incubation period (typically 48-72 hours), the cells are lysed.
-
The activity of the reporter enzyme (e.g., luciferase) is measured.
-
EC50 values are determined by analyzing the dose-response curve of reporter activity versus drug concentration.
-
Visualizations
Mechanism of Action of Dasabuvir
Dasabuvir is a non-nucleoside inhibitor that binds to an allosteric site on the NS5B polymerase known as the palm I site.[3][4][5] This binding induces a conformational change in the enzyme, thereby inhibiting its RNA-dependent RNA polymerase activity.[3][5]
Caption: Mechanism of Dasabuvir as an allosteric inhibitor of HCV NS5B polymerase.
General Workflow for Dasabuvir Bioassay
The following diagram illustrates a typical workflow for determining the in vitro potency of Dasabuvir using either an enzymatic or a cell-based assay.
References
- 1. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. Baseline dasabuvir resistance in Hepatitis C virus from the genotypes 1, 2 and 3 and modeling of the NS5B-dasabuvir complex by the in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Dasabuvir Sodium Against HCV Genotype 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of dasabuvir sodium, a key component of the Viekira Pak regimen, against Hepatitis C Virus (HCV) genotype 1 (GT1) subtypes. Its performance is evaluated alongside other prominent direct-acting antiviral (DAA) agents, supported by data from pivotal clinical trials and in vitro studies.
Introduction
Dasabuvir is a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[1] It specifically targets the palm domain of the polymerase, leading to a conformational change that halts RNA synthesis.[1][2] Due to its mechanism, dasabuvir's activity is primarily restricted to HCV genotype 1.[1][2] It is administered as part of a combination regimen, typically with the NS3/4A protease inhibitor paritaprevir (boosted with ritonavir) and the NS5A inhibitor ombitasvir. This combination, known as the 3D regimen or Viekira Pak, was developed to provide a multi-targeted attack on the HCV replication cycle, thereby increasing efficacy and reducing the likelihood of resistance.[2][3]
This guide will delve into the clinical efficacy of the dasabuvir-containing regimen in comparison to other standard-of-care DAA combinations for HCV genotype 1, including sofosbuvir/ledipasvir, elbasvir/grazoprevir, and glecaprevir/pibrentasvir.
Mechanism of Action and HCV Replication Pathway
Dasabuvir acts by allosterically inhibiting the NS5B polymerase. The diagram below illustrates the HCV replication cycle within a hepatocyte and highlights the targets of various direct-acting antivirals, including the NS5B polymerase targeted by dasabuvir.
Comparative Efficacy: Clinical Trial Data
The efficacy of antiviral regimens is primarily measured by the Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 weeks after the completion of therapy (SVR12). The following tables summarize the SVR12 rates from key Phase 3 clinical trials for the dasabuvir-containing regimen and its major alternatives in patients with HCV genotype 1.
Table 1: Efficacy in Treatment-Naïve Patients with HCV Genotype 1
| Regimen | Trial | Genotype 1a SVR12 | Genotype 1b SVR12 | Cirrhosis Status |
| Ombitasvir/Paritaprevir/r + Dasabuvir + Ribavirin | SAPPHIRE-I[2] | 95.3% | 98.0% | Non-cirrhotic |
| Ombitasvir/Paritaprevir/r + Dasabuvir (± Ribavirin) | PEARL-IV[4] | 90.2% (without RBV)97.0% (with RBV) | N/A | Non-cirrhotic |
| Sofosbuvir/Ledipasvir | ION-1[5] | 98% (12 wks) | 99% (12 wks) | With & without cirrhosis |
| Elbasvir/Grazoprevir | C-EDGE TN[6] | 92% | 99% | With & without cirrhosis |
| Glecaprevir/Pibrentasvir | ENDURANCE-1[7][8] | 99.1% (8 wks) | 99.1% (8 wks) | Non-cirrhotic |
Table 2: Efficacy in Treatment-Experienced Patients with HCV Genotype 1
| Regimen | Trial | Genotype 1a SVR12 | Genotype 1b SVR12 | Cirrhosis Status |
| Ombitasvir/Paritaprevir/r + Dasabuvir + Ribavirin | SAPPHIRE-II[2][9] | 96.0% | 96.7% | Non-cirrhotic |
| Sofosbuvir/Ledipasvir | ION-2 | 94% (12 wks) | 99% (12 wks) | With & without cirrhosis |
| Elbasvir/Grazoprevir (± Ribavirin) | C-EDGE TE[1][6] | 92% (12 wks, no RBV)93% (12 wks, with RBV) | 100% (12 wks, no RBV)97% (12 wks, with RBV) | With & without cirrhosis |
| Glecaprevir/Pibrentasvir | MAGELLAN-1[7][10] | 89% (12 wks, DAA-failed) | N/A | With & without cirrhosis |
In Vitro Efficacy of Dasabuvir
In vitro studies using HCV replicon systems are crucial for determining the intrinsic potency of an antiviral agent before clinical trials. Dasabuvir has demonstrated potent activity against both genotype 1a and 1b replicons.
Table 3: In Vitro Activity of Dasabuvir Against HCV Genotype 1 Replicons
| HCV Subtype | Assay System | Potency Metric | Value (nM) |
| Genotype 1a (H77) | Recombinant NS5B Polymerase | IC₅₀ | 2.2 - 10.7[11] |
| Genotype 1b (Con1) | Recombinant NS5B Polymerase | IC₅₀ | 2.2 - 10.7[11] |
| Genotype 1a (H77) | Subgenomic Replicon | EC₅₀ | 7.7[12] |
| Genotype 1b (Con1) | Subgenomic Replicon | EC₅₀ | 1.8[12] |
| Genotype 1a (H77) | Subgenomic Replicon (40% human plasma) | EC₅₀ | 99[12] |
| Genotype 1b (Con1) | Subgenomic Replicon (40% human plasma) | EC₅₀ | 21[12] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental findings. Below are summaries of the protocols for a pivotal clinical trial involving dasabuvir and a standard in vitro assay.
Clinical Trial Protocol: SAPPHIRE-I
The SAPPHIRE-I study was a global, multi-center, randomized, double-blind, placebo-controlled Phase 3 trial designed to evaluate the efficacy and safety of the dasabuvir-containing regimen in treatment-naïve, non-cirrhotic adults with HCV genotype 1.[2][13][14]
-
Objective: To assess the SVR12 rate of a 12-week course of co-formulated ombitasvir/paritaprevir/ritonavir (once daily) and dasabuvir (twice daily) with weight-based ribavirin.
-
Patient Population: 631 non-cirrhotic, treatment-naïve adults with chronic HCV GT1a or GT1b infection.
-
Design: Patients were randomized (3:1) to either the active regimen or a matching placebo for 12 weeks. After the initial 12-week period, patients in the placebo group received the active regimen in an open-label phase.
-
Primary Endpoint: The percentage of patients in the active treatment group achieving SVR12.
-
Key Inclusion Criteria: Chronic HCV genotype 1 infection, HCV RNA ≥10,000 IU/mL, no evidence of cirrhosis.
-
Key Exclusion Criteria: Prior HCV treatment, evidence of cirrhosis, coinfection with Hepatitis B or HIV, hepatocellular carcinoma.
In Vitro Assay Protocol: HCV Replicon Assay
The HCV replicon assay is a cell-based system used to measure the ability of a compound to inhibit HCV RNA replication.
-
Objective: To determine the 50% effective concentration (EC₅₀) of dasabuvir.
-
Methodology:
-
Cell Line: Human hepatoma cells (e.g., Huh-7) stably harboring an HCV subgenomic replicon are used. These replicons contain the HCV non-structural genes (including NS5B) and a selectable marker (e.g., neomycin resistance) or a reporter gene (e.g., luciferase).
-
Compound Treatment: Replicon-containing cells are seeded in microtiter plates and treated with serial dilutions of dasabuvir.
-
Incubation: Cells are incubated for a set period (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.
-
Quantification of Replication: HCV RNA levels are quantified using methods like quantitative reverse transcription polymerase chain reaction (qRT-PCR) or by measuring the activity of the reporter gene.
-
Data Analysis: The level of replication inhibition is plotted against the compound concentration, and a dose-response curve is generated to calculate the EC₅₀ value.
-
Cytotoxicity Assessment: A parallel assay is often run to measure the compound's effect on cell viability (e.g., using an MTT assay) to ensure that the observed antiviral activity is not due to toxicity.
-
Conclusion
The dasabuvir-containing 3D regimen demonstrated high efficacy against HCV genotype 1, particularly for subtype 1b, in both treatment-naïve and experienced patients.[2][9] For genotype 1a, the addition of ribavirin was generally required to achieve optimal SVR rates.[4] However, the field of HCV treatment has evolved rapidly. Newer DAA regimens, such as sofosbuvir/ledipasvir, elbasvir/grazoprevir, and particularly the pangenotypic combination of glecaprevir/pibrentasvir, have shown comparable or superior efficacy, often with shorter treatment durations, fewer pills, and activity against a broader range of genotypes.[5][7] As a result, while dasabuvir was a significant advancement in interferon-free therapy, its use has been largely superseded by these more recent, simplified regimens in current clinical practice guidelines. Nevertheless, the study of dasabuvir provides valuable insights into the inhibition of the NS5B palm site and the principles of combination DAA therapy.
References
- 1. hcplive.com [hcplive.com]
- 2. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. saigaiin.sakura.ne.jp [saigaiin.sakura.ne.jp]
- 4. natap.org [natap.org]
- 5. An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of elbasvir/grazoprevir for the treatment of chronic hepatitis C: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Results - Clinical Review Report: Glecaprevir / Pibrentasvir (Maviret) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]
- 9. Paritaprevir/ritonavir-ombitasvir and dasabuvir, the 3D regimen for the treatment of chronic hepatitis C virus infection: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glecaprevir/Pibrentasvir in patients with hepatitis C virus genotype 1 or 4 and past direct‐acting antiviral treatment failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. AbbVie to Present Detailed Phase III Results from SAPPHIRE-I and SAPPHIRE-II Studies in Chronic Hepatitis C Patients at the 2014 International Liver Congress™ [prnewswire.com]
Benchmarking Dasabuvir Sodium Against the Standard of Care for Hepatitis C
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of Hepatitis C virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs), leading to highly effective and well-tolerated curative therapies. This guide provides a detailed comparison of Dasabuvir sodium, a key component of the Viekira Pak regimen, with the current pangenotypic standards of care: glecaprevir/pibrentasvir (Mavyret) and sofosbuvir/velpatasvir (Epclusa). This document is intended for researchers, scientists, and drug development professionals to provide a comprehensive benchmark of these therapeutic options.
Executive Summary
Dasabuvir is a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1][2] It is administered as part of a combination therapy, Viekira Pak, which was a significant advancement in the treatment of HCV genotype 1 infection. However, the current standard of care has shifted towards pangenotypic DAA regimens that offer high efficacy across all major HCV genotypes, often with shorter treatment durations and simpler dosing schedules. This guide will delve into the mechanisms of action, clinical efficacy, and experimental protocols of Dasabuvir and the current leading pangenotypic regimens to provide a thorough comparative analysis.
Mechanism of Action
This compound: Dasabuvir is a non-nucleoside inhibitor that binds to an allosteric site on the HCV NS5B polymerase, inducing a conformational change that renders the enzyme inactive and terminates viral RNA replication.[1][2] Its action is specific to the palm domain of the NS5B polymerase of HCV genotype 1.[1]
Current Standard of Care (Pangenotypic Regimens):
-
Glecaprevir/Pibrentasvir (Mavyret): This combination tablet contains glecaprevir, an NS3/4A protease inhibitor, and pibrentasvir, an NS5A inhibitor. The NS3/4A protease is crucial for cleaving the HCV polyprotein into mature viral proteins, while NS5A is involved in viral replication and assembly.
-
Sofosbuvir/Velpatasvir (Epclusa): This regimen combines sofosbuvir, a nucleotide analog NS5B polymerase inhibitor, with velpatasvir, a pangenotypic NS5A inhibitor. Sofosbuvir acts as a chain terminator during RNA synthesis, while velpatasvir disrupts the function of the NS5A protein.
The following diagram illustrates the targets of these direct-acting antivirals within the HCV replication cycle.
References
Safety Operating Guide
Proper Disposal of Dasabuvir Sodium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of Dasabuvir sodium, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase.
While some safety data sheets (SDS) may classify Dasabuvir as a non-hazardous substance or mixture, it is crucial to note that it carries the GHS hazard statement H413, indicating it "May cause long lasting harmful effects to aquatic life"[1]. Therefore, it should not be disposed of down the drain or in regular trash. The primary and recommended method for the disposal of this compound and its associated waste is incineration by a licensed hazardous waste management company.
Step-by-Step Disposal Procedures
Adherence to the following procedures will ensure the safe handling and disposal of this compound in a laboratory setting, in accordance with general best practices for pharmaceutical waste.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure compound, solutions, contaminated labware (e.g., vials, pipettes, gloves), and any personal protective equipment (PPE) that has come into contact with the substance.
-
Segregate this compound waste from other laboratory waste. Use a dedicated, clearly labeled, and sealed container for all this compound waste. The container should be appropriate for hazardous chemical waste.
2. Container Labeling:
-
Label the waste container clearly. The label should include:
-
The name of the chemical: "this compound Waste"
-
The GHS hazard pictogram for "Hazardous to the Aquatic Environment."
-
The appropriate waste codes, if known and required by your institution or local regulations.
-
The date of accumulation.
-
3. Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
4. Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the disposal of the this compound waste.
-
Provide the EHS department with accurate information about the waste, including its composition and volume.
-
The waste will be collected by a licensed hazardous waste management company for transport to a permitted incineration facility[2][3].
5. Documentation:
-
Maintain a record of the disposal. This should include the date of disposal, the amount of waste, and the name of the disposal company. This documentation is crucial for regulatory compliance and institutional safety audits[4].
Disposal of Different Waste Forms
| Waste Form | Recommended Disposal Procedure |
| Unused or Expired this compound | Treat as pure chemical waste. Place in the designated, labeled hazardous waste container for incineration. |
| Solutions Containing this compound | Absorb liquid waste with a non-reactive absorbent material (e.g., vermiculite, sand). Place the absorbed material into the designated hazardous waste container. Do not pour solutions down the drain[5]. |
| Contaminated Labware and PPE | All disposable items that have come into contact with this compound (e.g., pipette tips, vials, gloves, bench paper) should be placed in the designated hazardous waste container for incineration[2]. |
| Empty Stock Bottles | Empty bottles that once contained this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the defaced bottle may be disposed of in accordance with institutional guidelines for glass or solid waste. |
Logical Flow for this compound Waste Management
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols for Degradation
While not a recommended disposal method for laboratories, research into the environmental fate of antiviral drugs has explored advanced oxidation processes (AOPs) for their degradation. These methods are typically employed in wastewater treatment facilities. Studies have shown that processes like UV/H₂O₂ and photocatalysis can be effective in breaking down antiviral compounds that are resistant to conventional wastewater treatment[6][7][8]. For instance, one study on the antiviral drug Ribavirin found that a UV/TiO₂/H₂O₂ process could almost completely eliminate the compound within 20 minutes under optimal conditions[6]. These findings underscore the environmental persistence of such compounds and reinforce the importance of proper disposal to prevent their entry into aquatic ecosystems.
By following these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting both themselves and the environment. Always consult your institution's specific guidelines and your local regulations for hazardous waste management.
References
- 1. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. Evaluation of degradation performance toward antiviral drug ribavirin using advanced oxidation process and its relations to ecotoxicity evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
